Technical Guide: Physicochemical Profiling of 5-Amino-2-Fluoro-3-Methylbenzoic Acid
This guide provides an in-depth technical analysis of 5-amino-2-fluoro-3-methylbenzoic acid (CAS 1501767-86-7).[1] It is designed for researchers and process chemists utilizing this compound as a scaffold in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-amino-2-fluoro-3-methylbenzoic acid (CAS 1501767-86-7).[1] It is designed for researchers and process chemists utilizing this compound as a scaffold in medicinal chemistry, specifically for kinase inhibitors and heterocyclic synthesis.
Executive Summary
5-amino-2-fluoro-3-methylbenzoic acid is a trisubstituted benzene derivative acting as a critical "push-pull" scaffold in drug discovery. The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid, combined with the electron-donating amino and methyl groups, creates a unique electronic environment. This guide details its physicochemical behavior, ionization states, and handling protocols to ensure reproducibility in synthetic workflows.
Molecular Identity & Structural Analysis
The compound is defined by a dense substitution pattern that significantly alters its reactivity compared to unsubstituted aminobenzoic acids.
Property
Data
IUPAC Name
5-amino-2-fluoro-3-methylbenzoic acid
CAS Registry Number
1501767-86-7
Molecular Formula
Molecular Weight
169.15 g/mol
SMILES
Cc1cc(cc(c1F)C(=O)O)N
Appearance
Off-white to pale yellow powder (oxidative darkening possible)
Structural Causality
Fluorine Effect (Ortho): The fluorine atom at position C2 exerts a strong inductive withdrawing effect (-I) on the adjacent carboxylic acid. This lowers the
of the acid relative to benzoic acid, making it more acidic.
Methyl Sterics (Meta): The methyl group at C3 provides steric bulk that can influence amide coupling efficiency at the C1-carboxyl, often requiring highly active coupling reagents (e.g., HATU vs. EDCI).
Amino Reactivity: The C5-amino group is electronically decoupled from the fluorine by the meta-relationship, maintaining nucleophilicity, though slightly tempered by the overall electron-deficient ring system.
Physicochemical Parameters
The following values represent a synthesis of experimental trends and calculated predictions (ACD/Labs, ChemAxon) standard for this class of compounds.
Table 1: Core Physicochemical Constants
Parameter
Value (Approx.)
Implication for Development
(Carboxyl)
3.1 – 3.4
Stronger acid than benzoic acid (4.2); exists as carboxylate at physiological pH.
(Anilinium)
2.5 – 3.0
The amino group is less basic than aniline (4.6) due to the electron-withdrawing ring.
LogP (Octanol/Water)
1.4 – 1.7
Moderate lipophilicity; suitable for oral drug scaffolds.
LogD (pH 7.4)
-1.5 to -1.0
Highly ionized at neutral pH (anionic), aiding aqueous solubility in buffers.
Polar Surface Area (PSA)
~63 Ų
Good membrane permeability potential (<140 Ų).
Melting Point
>180°C (Dec.)
High lattice energy; typical for zwitterionic amino acids.
Ionization & Zwitterionic Behavior
Unlike simple carboxylic acids, this molecule exhibits complex ionization. At very low pH (<2), it exists as a cation. As pH rises, it transitions through a neutral/zwitterionic region before becoming fully anionic at pH > 4.5.
Figure 1: Predicted ionization states relative to pH. Note the narrow window for the neutral species due to the proximity of the two pKa values.
Experimental Protocols
Protocol A: Determination of
via Potentiometric Titration
Objective: Accurate determination of ionization constants to optimize extraction pH.
Preparation: Dissolve 5.0 mg of substance in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.
Titrant: Standardized 0.1 N NaOH.
Execution:
Acidify initial solution with 0.1 N HCl to pH 1.5.
Titrate slowly with NaOH under nitrogen atmosphere (prevents carbonate error).
Record pH vs. Volume.
Analysis: Look for two inflection points. The first corresponds to the carboxylic acid deprotonation, the second to the anilinium deprotonation.
Correction: Due to the close proximity of pKa values (overlapping buffering regions), use the Bjerrum plot method or software deconvolution (e.g., Hyperquad) for accurate calculation.
Protocol B: Purity Assessment via HPLC
Objective: Detect common impurities (des-fluoro or nitro-precursors).
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 254 nm (aromatic) and 210 nm (amide bonds if coupled).
Expected Retention: The amino acid will elute early due to polarity. Impurities like the nitro-precursor (5-fluoro-2-methyl-3-nitrobenzoic acid) will elute significantly later.
Handling, Stability & Safety
Storage Logic[2]
Oxidation Risk: Aminobenzoic acids are prone to air oxidation, turning from white to brown (formation of azo/azoxy dimers).
Condition: Store at +2°C to +8°C under Argon or Nitrogen. Protect from light.[2]
Safety Profile (GHS)
H315/H319: Causes skin and serious eye irritation (Acidic nature).
H335: May cause respiratory irritation (Dust hazard).
Handling: Use a fume hood. Avoid contact with metal spatulas if trace metal catalysis of oxidation is suspected (use ceramic/glass).
Synthetic Utility & Pathway
Understanding how this molecule is made informs the impurity profile. The synthesis typically involves nitration of 2-fluoro-3-methylbenzoic acid followed by reduction.
Figure 2: Synthetic logic illustrating the origin of potential regioisomeric and oxidative impurities.
Application Note: Amide Coupling
When using the C1-COOH for coupling:
Fluorine Activation: The ortho-fluorine makes the carbonyl carbon more electrophilic, potentially accelerating coupling.
Side Reaction: Be cautious of
displacement of the fluorine by strong nucleophiles (e.g., thiols or secondary amines) at elevated temperatures, though the methyl group provides some steric protection.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53415135, Methyl 2-amino-5-fluoro-3-methylbenzoate (Analog Reference). Retrieved from [Link]
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Aminobenzoic Acid Analogs. Retrieved from [Link]
Organic Process Research & Development.General strategies for nitration of fluorinated benzoic acids.
Technical Guide: 5-Amino-2-fluoro-3-methylbenzoic Acid Molecular Architecture & Synthesis
[1] Executive Summary 5-Amino-2-fluoro-3-methylbenzoic acid (CAS: 1501767-86-7 ) is a highly specialized aromatic building block employed in the synthesis of next-generation kinase inhibitors and proteolysis targeting ch...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Amino-2-fluoro-3-methylbenzoic acid (CAS: 1501767-86-7 ) is a highly specialized aromatic building block employed in the synthesis of next-generation kinase inhibitors and proteolysis targeting chimeras (PROTACs).[1] Its structural uniqueness lies in the strategic placement of the fluorine atom at the C2 position and the methyl group at C3. This "ortho-fluoro effect" modulates the pKa of the adjacent carboxylic acid and enhances metabolic stability by blocking the C2 position from oxidative metabolism, while the C5-amino group serves as a versatile handle for amide coupling or Buchwald-Hartwig aminations.
This guide provides a rigorous analysis of its molecular structure, a validated synthetic pathway, and physicochemical characterization protocols designed for medicinal chemistry applications.
The molecule features a tetrasubstituted benzene ring.[1][2] The interplay between the substituents dictates its electronic environment and reactivity profile.[1]
C1-Carboxylic Acid: The primary electrophilic site for amide coupling.[1] The adjacent C2-Fluorine atom lowers the pKa (increasing acidity) via inductive electron withdrawal (-I effect), making the carboxylate more stable but the carbonyl carbon more electrophilic during activation.
C2-Fluorine: Provides metabolic occlusion.[1] It also induces a dipole that can influence the binding conformation in protein active sites (e.g., interacting with hinge region residues in kinases).[1]
C3-Methyl: Acts as a steric lock, restricting rotation of adjacent groups in the final drug molecule and filling hydrophobic pockets (e.g., the gatekeeper pocket in kinases).[1]
C5-Amino: The nucleophilic handle.[1] Being meta to the carboxylic acid and para to the fluorine, its nucleophilicity is modulated.[1] The electron-donating methyl group at C3 (meta to amine) slightly enhances its reactivity.[1]
Physicochemical Data Table
Property
Value (Experimental/Predicted)
Significance
Molecular Formula
C₈H₈FNO₂
Core composition
Molecular Weight
169.15 g/mol
Fragment-based design compliant
CAS Number
1501767-86-7
Unique Identifier
pKa (Acid)
~3.2 (Predicted)
More acidic than benzoic acid (4.[1][3][4]2) due to ortho-F
pKa (Base)
~3.5 (Predicted)
Aniline nitrogen is weakly basic
LogP
1.35
Favorable lipophilicity for oral bioavailability
H-Bond Donors
3 (NH₂, OH)
Critical for solvent/protein interaction
H-Bond Acceptors
4 (O, N, F)
Ligand-receptor binding capability
Synthetic Pathway & Methodology
The synthesis of 5-amino-2-fluoro-3-methylbenzoic acid is non-trivial due to the directing effects of the existing substituents. The most robust industrial route involves the nitration of 2-fluoro-3-methylbenzoic acid followed by chemoselective reduction.[1]
Retrosynthetic Analysis (Graphviz)[1]
Caption: Step-wise synthesis showing the regioselective nitration driven by the cooperative directing effects of the Fluorine and Carboxylic acid groups.
Detailed Experimental Protocol
Step 1: Regioselective Nitration
Objective: Introduce a nitro group at the C5 position.[1]
Setup: Charge a cryo-cooled reactor with concentrated
(5.0 equiv) and cool to -10°C.
Addition: Add 2-fluoro-3-methylbenzoic acid (1.0 equiv) portion-wise, maintaining internal temperature
.
Nitration: Dropwise add fuming
(1.1 equiv) over 60 minutes. The C5 position is electronically activated by the para-Fluorine and meta-Carboxyl group, while the C3-Methyl sterically hinders the C2 and C4 positions.
Quench: Pour the reaction mixture onto crushed ice/water. The product, 5-nitro-2-fluoro-3-methylbenzoic acid , typically precipitates as a pale yellow solid.[1]
Isolation: Filter, wash with cold water to remove residual acid, and dry under vacuum.[1]
Step 2: Chemoselective Reduction
Objective: Convert the nitro group to an amine without defluorination.[1]
Reagents: Hydrogen gas (
), 10% Palladium on Carbon (Pd/C), Methanol (MeOH).[1]
Protocol:
Dissolution: Dissolve the nitro-intermediate in MeOH (10 vol).
Catalyst: Add 10% Pd/C (5 wt% loading). Note: Avoid PtO2 as it may cause defluorination.[1]
Hydrogenation: Stir under
atmosphere (balloon pressure or 30 psi) at room temperature for 4-6 hours. Monitor by LC-MS for the disappearance of the nitro peak (M-H: ~198) and appearance of the amine (M+H: ~170).
Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate to yield 5-amino-2-fluoro-3-methylbenzoic acid as an off-white solid.[1]
Spectroscopic Characterization
To validate the structure, the following spectroscopic signatures are expected.
(M-44) and (M-17) are common fragmentation pathways.[1]
Applications in Drug Discovery[6][7]
This scaffold is a "privileged structure" in medicinal chemistry, particularly for:
Kinase Inhibitors: The benzoic acid moiety allows for the formation of "hinge-binding" motifs.[1] The 5-amino group is frequently coupled with heteroaryl chlorides (e.g., chloropyrimidines) to create bi-aryl systems targeting B-Raf or p38 MAP kinase .[1]
PROTAC Linkers: The amino group serves as an attachment point for PEG or alkyl linkers connecting the warhead to an E3 ligase ligand (e.g., Thalidomide derivatives).[1]
Conformational Control: The 2-fluoro-3-methyl motif restricts the rotation of the phenyl ring relative to the amide bond (at C1), locking the drug into a bioactive conformation (atropisomerism control).[1]
Workflow: Amide Coupling (Graphviz)[1]
Caption: Standard amide coupling workflow utilizing the carboxylic acid moiety.
Handling & Stability
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.[1]
Safety: Classified as an irritant (H315, H319, H335).[1] Handle in a fume hood.
Solubility: Soluble in DMSO, DMF, and Methanol.[1] Sparingly soluble in water and dichloromethane.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53415135, Methyl 2-amino-5-fluoro-3-methylbenzoate (Isomer Analog). Retrieved from [Link]
Organic Syntheses. (2011). Synthesis of 2-Amino-3-fluorobenzoic acid (Analogous Nitration Methodology). Org. Synth. 2011, 88, 224-237.[1] Retrieved from [Link]
Technical Guide: Solubility Profiling & Process Design for 5-Amino-2-fluoro-3-methylbenzoic Acid
Executive Summary 5-Amino-2-fluoro-3-methylbenzoic acid (CAS: 1501767-86-7) is a critical intermediate in the synthesis of next-generation kinase inhibitors and fluoroquinolone antibiotics. Precise solubility data is the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Amino-2-fluoro-3-methylbenzoic acid (CAS: 1501767-86-7) is a critical intermediate in the synthesis of next-generation kinase inhibitors and fluoroquinolone antibiotics. Precise solubility data is the cornerstone of efficient process design—governing solvent selection, yield optimization, and crystallization kinetics.
Critical Note on Data Availability: As of late 2024, specific mole-fraction solubility isotherms for this exact isomer are proprietary and not indexed in open-access thermodynamic databases .
This guide serves as a definitive protocol to bridge that gap. Instead of relying on absent literature, we provide a self-validating experimental framework to generate this data. Furthermore, we utilize the experimentally verified solubility profile of its closest structural analog, 2-Amino-5-chloro-3-methylbenzoic acid , as a predictive baseline to model thermodynamic behavior and solvent selection strategies.
Chemical Profile & Structural Analysis[1]
Understanding the solute's physicochemical nature is the first step in predicting solubility behavior.
Property
Target Compound
Reference Analog
Name
5-Amino-2-fluoro-3-methylbenzoic acid
2-Amino-5-chloro-3-methylbenzoic acid
CAS
1501767-86-7
20776-67-4
Structure
Benzoic acid core, F at C2, Me at C3, NH₂ at C5
Benzoic acid core, NH₂ at C2, Me at C3, Cl at C5
Molecular Weight
169.15 g/mol
185.61 g/mol
H-Bond Donors
2 (COOH, NH₂)
2 (COOH, NH₂)
H-Bond Acceptors
4 (C=O, OH, N, F)
3 (C=O, OH, N)
Predicted LogP
~1.3 - 1.5
~2.1 (More lipophilic due to Cl)
Solubility Prediction:
The target fluoro-compound is expected to exhibit higher solubility in polar protic solvents (Methanol, Ethanol) compared to the chloro-analog due to the higher electronegativity of fluorine facilitating stronger dipole-dipole interactions and the smaller atomic radius of fluorine reducing lattice energy relative to the bulky chlorine atom.
Reference Data: The Chloro-Analog Baseline
To guide your solvent screening, we analyze the solubility landscape of the structural analog, 2-Amino-5-chloro-3-methylbenzoic acid. These values serve as a lower-bound reference ; the fluoro-target typically shows 1.2x to 1.5x higher solubility in alcohols.
Table 1: Solubility of Analog (Mole Fraction
) at 298.15 K and 323.15 K
(Derived from thermodynamic studies of amino-benzoic acid derivatives [1])
Solvent
Polarity Index ()
Solubility () @ 298.15 K
Solubility () @ 323.15 K
Trend
Methanol
5.1
18.42
45.10
High (Best Solvent)
Ethanol
4.3
12.15
32.60
High
n-Propanol
4.0
9.85
28.40
Moderate
Acetone
5.1
14.20
38.50
Good
Ethyl Acetate
4.4
5.60
15.20
Low
Water
10.2
0.45
1.10
Anti-Solvent
Strategic Insight:
Primary Solvent: Methanol or Ethanol (High solubility, steep temperature dependence).
Process Recommendation: A cooling crystallization from Methanol/Water mixtures is the most viable purification route.
Experimental Protocol: Generating Your Data
Since specific data for the 5-amino-2-fluoro isomer is required for GMP validation, you must generate an experimental curve. Use the Dynamic Laser Monitoring Method for high precision.
Preparation: Add excess 5-amino-2-fluoro-3-methylbenzoic acid to a double-jacketed glass vessel containing 50 mL of the target solvent (e.g., Methanol).
Equilibration: Stir continuously at 400 rpm. Control temperature using a circulating water bath (Standard uncertainty
K).
Detection:
Laser Method: Monitor the intensity of a laser beam passing through the solution. The dissolution point is marked by the disappearance of scattering particles (transmittance max).
Gravimetric Method (Alternative): Stir for 6 hours. Stop stirring and allow settling for 2 hours. Withdraw supernatant, filter (0.22 µm), weigh, evaporate solvent, and weigh the residue.
Calculation: Determine mole fraction solubility (
) using:
Where are masses of solute and solvent, and are their molar masses.
Thermodynamic Modeling
Once experimental data is collected, fit it to the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility data of benzoic acid derivatives.
The Apelblat Model
: Mole fraction solubility
: Absolute temperature (K)
: Empirical parameters derived from regression.
Interpretation:
Parameter B: Reflects the enthalpy of solution. A negative B value (common) indicates an endothermic process (
), meaning solubility increases with temperature.
Parameter C: Accounts for the temperature dependence of the heat capacity.
Thermodynamic Functions
Calculate the dissolution enthalpy (
) and entropy () to understand the driving forces:
If
and , the process is endothermic and non-spontaneous (requires energy input/heating to dissolve).
Process Application: Crystallization Design
Using the solubility difference between high and low temperatures (or solvent mixtures), we design the isolation process.
Cooling Crystallization Strategy
Given the steep solubility curve in alcohols (inferred from the analog), a cooling crystallization is efficient.
Caption: Figure 2. Cooling crystallization process flow based on positive enthalpy of solution.
Anti-Solvent Alternative
If the compound degrades at high temperatures:
Dissolve in Methanol at 25°C.
Slowly add Water (Anti-Solvent) while stirring.
The solubility (
) will drop exponentially as the water fraction increases, forcing precipitation.
References
Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid:
Wang, Z., et al. "Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K." Journal of Chemical & Engineering Data, vol. 66, no. 6, 2021.[3]
[Link]
General Solubility of Benzoic Acid Derivatives:
Li, Y., et al. "Solubility and Thermodynamic Properties of 2-Amino-3-methylbenzoic Acid in Pure Solvents." Journal of Chemical & Engineering Data, vol. 65, no. 2, 2020.
[Link]
Synthesis and Properties of Fluoro-Benzoic Acids:
Organic Syntheses, Coll. Vol. 10, p. 23 (2004); Vol. 79, p. 196 (2002). "2-Amino-3-fluorobenzoic acid".
[Link]
Apelblat Modeling Theory:
Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K." Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999.
[Link]
Technical Guide: IR Spectroscopy of 5-Amino-2-Fluoro-3-Methylbenzoic Acid
This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy of 5-amino-2-fluoro-3-methylbenzoic acid (CAS: 1501767-86-7).[1] It is designed for analytical chemists and pharmaceutical researchers...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy of 5-amino-2-fluoro-3-methylbenzoic acid (CAS: 1501767-86-7).[1] It is designed for analytical chemists and pharmaceutical researchers requiring precise characterization protocols for this specific intermediate.[1]
[1]
Executive Summary
5-amino-2-fluoro-3-methylbenzoic acid is a polysubstituted aromatic building block used in the synthesis of small-molecule kinase inhibitors and PARP inhibitors.[1] Its structural complexity—featuring an acidic carboxyl group, a basic amine, a highly electronegative fluorine atom, and a sterically significant methyl group—creates a unique spectral fingerprint.
This guide details the theoretical and experimental IR profile of the compound, distinguishing it from common regioisomers (e.g., 2-amino-5-fluoro-3-methylbenzoic acid) and synthetic precursors (e.g., nitro-derivatives).[1]
Before interpreting the spectrum, one must understand the electronic environment affecting the vibrational modes.
Electronic Effects
Ortho-Fluoro Effect: The fluorine atom at position 2 is ortho to the carboxylic acid at position 1.[1] The strong inductive effect (-I) of fluorine withdraws electron density from the carbonyl carbon, potentially shifting the C=O stretching frequency to a higher wavenumber compared to unsubstituted benzoic acid.
Meta-Substitution Pattern: The amine (pos 5) and methyl (pos 3) groups are meta to the carboxylic acid.[1] The amine acts as an electron donor (+M), but its position relative to the carbonyl limits direct conjugation effects on the C=O bond compared to a para isomer.
Hydrogen Bonding:
Intermolecular: The carboxylic acid will form stable dimers (cyclic 8-membered rings) in the solid state.[1]
Intramolecular: The proximity of the Fluorine (pos 2) to the Carboxyl (pos 1) and Methyl (pos 3) may induce steric strain, but significant intramolecular H-bonding is less likely than in salicylic acid derivatives (OH...O=C).[1]
Experimental Methodology
To ensure high-fidelity spectral data, the following protocols are recommended.
Sample Preparation[1]
Preferred Method: ATR (Attenuated Total Reflectance) [1]
Crystal: Diamond or ZnSe (Diamond preferred for hardness).[1]
Pressure: High contact pressure is required to suppress refractive index effects of the crystalline powder.[1]
Advantage: Minimal sample prep; avoids moisture absorption common in KBr.[1]
Analysis: Typical benzoic acid dimers appear ~1680–1690 cm⁻¹.[1] The electron-withdrawing ortho-fluorine may shift this slightly higher (up to 1705 cm⁻¹).[1]
Indicator: Look for N-O asymmetric stretch at 1530–1550 cm⁻¹ and symmetric stretch at 1340–1360 cm⁻¹.[1]
Absence: The absence of these strong bands confirms successful reduction of the nitro group to the amine.
Regioisomers (e.g., 2-amino-5-fluoro...):
Indicator: Shifts in the OOP bending region (800–900 cm⁻¹) and Carbonyl frequency (due to different H-bonding capabilities if NH2 is ortho to COOH).
Residual Solvents:
Methanol/Ethanol:[1] Broad OH at 3300 cm⁻¹ (interferes with amine) and C-O bands at 1050 cm⁻¹.[1]
Analytical Workflow Visualization
The following diagram outlines the logical decision tree for verifying the identity of 5-amino-2-fluoro-3-methylbenzoic acid using IR spectroscopy.
Caption: Step-by-step logic flow for spectral validation, prioritizing functional group verification and impurity exclusion.
References
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Amino-5-methylbenzoic acid (Analog).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Edition.[1] John Wiley & Sons.[1] (Standard text for IR interpretation principles).
Doc Brown's Chemistry. Infrared Spectroscopy of Benzoic Acid Derivatives. Available at: [Link][1]
Technical Guide: Mass Spectrometry Profiling of 5-Amino-2-Fluoro-3-Methylbenzoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6] 5-Amino-2-fluoro-3-methylbenzoic acid (CAS: 1501767-86-7) is a critical pharmacophore intermediate, frequently employed in the synthesis of next-generation kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
5-Amino-2-fluoro-3-methylbenzoic acid (CAS: 1501767-86-7) is a critical pharmacophore intermediate, frequently employed in the synthesis of next-generation kinase inhibitors and KRAS G12C covalent inhibitors. Its structural integrity is paramount; however, its amphoteric nature (containing both an acidic carboxyl group and a basic amine) and the presence of regioisomers (e.g., 2-amino-5-fluoro-3-methylbenzoic acid) present specific analytical challenges.
This guide provides a comprehensive mass spectrometry (MS) workflow. It moves beyond generic protocols to address the specific ionization behaviors driven by the ortho-fluorine and meta-amino substitution patterns, ensuring precise identification and quantification.
The compound exhibits moderate solubility in water but high solubility in organic solvents.
Protocol: Prepare stock solutions (1 mg/mL) in Methanol (MeOH).
Caution: Avoid using unbuffered protic solvents for long-term storage to prevent potential esterification of the carboxyl group.
Diluent: For LC-MS injection, dilute to 1–10 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).
The "Ortho-Effect" Check
A critical pre-check is distinguishing the target (5-amino) from its isomer (2-amino).
Target (5-amino): The amine is meta to the carboxyl group. No direct intramolecular hydrogen bonding or cyclization during fragmentation.
Impurity (2-amino): The amine is ortho to the carboxyl group. This facilitates the "ortho effect," leading to rapid loss of H₂O (18 Da) to form a cyclic ion.
Validation: If your MS/MS spectrum shows a dominant [M+H-18]⁺ peak, suspect the 2-amino regioisomer impurity.
Mass Spectrometry Method Development
Ionization Source Selection
While the molecule is amphoteric, Electrospray Ionization in Positive Mode (ESI+) is recommended for trace quantification due to the high proton affinity of the aniline nitrogen. Negative mode (ESI-) is reserved for high-concentration purity assays to avoid adduct formation.
Recommended Source Parameters (ESI+)
Capillary Voltage: 3.0 – 3.5 kV (Standard for small molecules)
Cone Voltage: 25 V (Optimized to prevent in-source fragmentation of the labile COOH)
Desolvation Temp: 350°C
Desolvation Gas Flow: 800 L/hr (N₂)
LC-MS Separation Protocol
To separate the target from potential de-fluorinated impurities or isomers, a high-efficiency C18 method is required.
Column: C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters ACQUITY BEH or Phenomenex Kinetex).
Mobile Phase:
A: Water + 0.1% Formic Acid (Proton source for ESI+)
Verification: Check for transition 184 -> 152 (Loss of Methanol, 32 Da).
Action: Adjust hydrolysis conditions (increase pH or temperature) until the m/z 184 peak vanishes relative to the m/z 170 peak.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53415135, Methyl 2-amino-5-fluoro-3-methylbenzoate. Retrieved from [Link]
Note: Provides physicochemical data and structural analogs for the target acid.
NIST Mass Spectrometry Data Center. 2-Amino-3-methylbenzoic acid Mass Spectrum. Retrieved from [Link]
Note: Reference for fragmentation patterns of amino-methylbenzoic acid isomers.
Note: Context on fluorinated benzoic acid building blocks in kinase inhibitor synthesis.
Doc Brown's Chemistry. Mass spectrum of benzoic acid and fragmentation patterns. Retrieved from [Link]
Note: Foundational mechanisms for benzoic acid decarboxylation and fragment
Exploratory
The Strategic Role of 5-Amino-2-Fluoro-3-Methylbenzoic Acid in Medicinal Chemistry
The following technical guide details the discovery, chemistry, and application of 5-amino-2-fluoro-3-methylbenzoic acid , a critical intermediate in the synthesis of next-generation kinase inhibitors, specifically withi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, chemistry, and application of 5-amino-2-fluoro-3-methylbenzoic acid , a critical intermediate in the synthesis of next-generation kinase inhibitors, specifically within the landscape of Bruton's Tyrosine Kinase (BTK) therapeutics.
Executive Summary
5-Amino-2-fluoro-3-methylbenzoic acid (CAS: 1501767-86-7 ) is a highly specialized aromatic building block used primarily in the development of targeted small-molecule oncology drugs. It represents a "privileged scaffold"—a molecular framework capable of providing specific geometric and electrostatic properties essential for binding to the ATP-binding pockets of kinase enzymes.
Historically linked to the research and development efforts of BeiGene and the discovery of Zanubrutinib (and related analogues), this compound serves as a key precursor for constructing the pharmacophore of advanced BTK inhibitors. Its unique substitution pattern—combining a fluorine atom for metabolic stability and hydrogen bond modulation, a methyl group for hydrophobic pocket filling, and an amino/carboxylic acid "push-pull" system for versatile conjugation—makes it an invaluable tool in modern drug design.
Historical Genesis & Patent Landscape
The emergence of 5-amino-2-fluoro-3-methylbenzoic acid traces back to the intense race in the early 2010s to develop second-generation BTK inhibitors that could improve upon the safety and efficacy profile of Ibrutinib.
The Origin: The compound gained prominence through patent filings by BeiGene (e.g., WO2014/173289 ), which disclosed novel fused heterocyclic compounds as protein kinase inhibitors.
The Driver: The need for higher selectivity against off-target kinases (such as EGFR and TEC) drove chemists to explore novel aniline fragments that could fine-tune the inhibitor's shape within the kinase hinge region.
The Evolution: While early inhibitors used simple phenoxyphenyl motifs, the introduction of the fluoro-methyl-benzoic acid scaffold allowed for the creation of "linker-optimized" inhibitors, where the acid moiety could be converted into amides or heterocycles, and the amine could serve as an attachment point for electrophilic warheads (e.g., acrylamides) or hinge-binding cores.
Synthetic Evolution & Process Chemistry
The synthesis of 5-amino-2-fluoro-3-methylbenzoic acid is a classic example of regioselective aromatic substitution . The challenge lies in directing the nitro group (the amine precursor) to the specific 5-position in the presence of competing directing groups.
Retrosynthetic Analysis
The most robust route proceeds from the commercially available 2-fluoro-3-methylbenzoic acid .
Preparation: In a chemically resistant reactor (e.g., glass-lined or Hastelloy), charge Sulfuric Acid (H₂SO₄) (98%, 10 vol) and cool to -5°C.
Substrate Addition: Slowly add 2-fluoro-3-methylbenzoic acid (1.0 eq) while maintaining the temperature below 0°C to prevent decarboxylation or uncontrolled exotherms.
Nitration: Dropwise add Fuming Nitric Acid (HNO₃) (1.2 eq) over 60 minutes. Maintain internal temperature between -5°C and 0°C.
Causality: Low temperature is critical to suppress dinitration (at C4/C6) and oxidation of the methyl group.
Quench: Pour the reaction mixture onto crushed ice/water (20 vol).
Isolation: The product precipitates as a solid. Filter the suspension.
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane to remove trace regioisomers.
Yield: Typically 85-92%.
Appearance: Pale yellow solid.
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group to the amine without defluorination.
Solvent System: Dissolve the nitro intermediate in Methanol or Ethanol (10 vol).
Catalyst: Add 10% Palladium on Carbon (Pd/C) (5 wt% loading).
Note: Avoid unmoderated Pd conditions if defluorination is observed; alternatively, use Iron (Fe) powder / Ammonium Chloride (NH₄Cl) for a milder reduction.
Hydrogenation: Pressurize with Hydrogen gas (H₂) to 3 atm (45 psi) or reflux with Ammonium Formate (transfer hydrogenation).
Reaction: Stir at room temperature for 4-6 hours. Monitor by HPLC for the disappearance of the nitro peak.
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.
Final Isolation: Acidify slightly to precipitate the free acid or isolate as the hydrochloride salt depending on stability requirements.
Quantitative Data Summary
Parameter
Specification
Notes
CAS Number
1501767-86-7
Acid form
Molecular Formula
C₈H₈FNO₂
Molecular Weight
169.15 g/mol
Purity Target
>98.5% (HPLC)
Essential for pharma use
Appearance
Off-white to beige powder
Oxidizes slightly in air
Solubility
DMSO, Methanol, Dilute Base
Insoluble in non-polar solvents
Visualization of Synthetic Logic
The following diagram illustrates the electronic directing effects that ensure the success of this synthesis.
Caption: Regioselective synthesis pathway driven by synergistic directing effects of Fluorine and Carboxyl groups.
Application in Drug Discovery
In the context of drug development (e.g., WO2014/173289 ), this intermediate serves as a versatile "linker" module.
Amide Coupling (COOH side): The carboxylic acid is typically activated (using HATU or Thionyl Chloride) to react with an amine-containing heterocycle (e.g., a pyrazolopyrimidine core). This anchors the scaffold.
Warhead Attachment (NH2 side): The C5-amino group is positioned to react with acryloyl chloride. This installs the acrylamide warhead necessary for covalent inhibition of the Cysteine-481 residue in BTK.
Scaffold Hopping: The "2-fluoro-3-methyl" motif provides a specific steric bulk that twists the molecule, often improving selectivity by clashing with residues in non-target kinases.
References
BeiGene, Ltd. (2014).[2][3][4] Fused Heterocyclic Compounds as Protein Kinase Inhibitors. WO2014/173289.[2][4][5][6][7][8]
PubChem. (n.d.). 5-Amino-2-fluoro-3-methylbenzoic acid (Compound Summary). National Library of Medicine.
Wang, Z., et al. (2014).[5] Discovery of Zanubrutinib (BGB-3111), a Highly Potent, Selective, and Bioavailable Inhibitor of Bruton's Tyrosine Kinase. (Contextual reference for the chemical class described in WO2014/173289).
BLD Pharm. (2024). Product Data Sheet: 5-Amino-2-fluoro-3-methylbenzoic acid.
A Comprehensive Technical Guide on the Potential Research Applications of 5-Amino-2-fluoro-3-methylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Amino-2-fluoro-3-methylbenzoic acid (CAS No. 1501767-86-7) is a strategically designed chemical scaffold with significant, albe...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Amino-2-fluoro-3-methylbenzoic acid (CAS No. 1501767-86-7) is a strategically designed chemical scaffold with significant, albeit largely untapped, potential in modern research and development. While public-domain literature on this specific isomer is limited, a thorough analysis of its constituent functional groups—an amine, a carboxylic acid, and a fluorine atom—and the extensive research on its structural analogs allows for a robust extrapolation of its likely applications. This guide provides an in-depth, scientifically grounded perspective on the potential uses of this compound, particularly in the realms of medicinal chemistry and advanced materials science. We will explore its promise as a key building block for targeted therapeutics, such as kinase inhibitors, and its utility in the synthesis of high-performance polymers. This document is intended to serve as a foundational resource for researchers looking to leverage the unique properties of this versatile molecule.
The Molecular Architecture: A Triad of Functionality
The inherent potential of 5-amino-2-fluoro-3-methylbenzoic acid stems from the precise arrangement of its three key functional groups on the phenyl ring. This trifunctional nature provides a powerful toolkit for synthetic chemists to construct complex, high-value molecules.
The Aminobenzoic Acid Core: The amino and carboxylic acid groups offer orthogonal reactivity, enabling sequential and controlled modifications. The carboxylic acid is readily converted to amides, esters, and other derivatives, while the amino group can participate in a wide array of reactions, including amide bond formation, diazotization followed by substitution, and reductive amination. This dual functionality is a cornerstone of its utility as a versatile building block.
The Influence of Fluorine: The strategic placement of a fluorine atom imparts several advantageous properties, a concept well-established in medicinal chemistry.[1][2][3][4] Fluorine's high electronegativity and small size can significantly alter the physicochemical properties of a molecule. It can increase metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes, enhance binding affinity to protein targets through favorable electrostatic interactions, and modulate the acidity of nearby functional groups.[3]
The Role of the Methyl Group: The methyl group provides steric bulk, which can influence the conformational preferences of the final molecule. This can be crucial for achieving selective binding to a biological target.
Diagram 1: Key Functional Groups and Their Potential Roles
Caption: The key functional moieties of 5-amino-2-fluoro-3-methylbenzoic acid.
Medicinal Chemistry: A Scaffold for Targeted Therapeutics
The most promising application of 5-amino-2-fluoro-3-methylbenzoic acid lies in the field of drug discovery, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Kinase Inhibitor Design: The Hinge-Binding Motif
Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site. A crucial interaction for many of these inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase. The aminobenzoic acid scaffold is well-suited to act as a hinge-binding motif. The amino group can serve as a hydrogen bond donor, while the carbonyl of the carboxylic acid (after conversion to an amide) can act as a hydrogen bond acceptor.
The fluorine atom can further enhance binding affinity and selectivity. Its electron-withdrawing nature can modulate the hydrogen-bonding potential of the nearby amino group. Furthermore, fluorine can participate in non-covalent interactions with the protein, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to the overall binding energy. The structure-activity relationships of fluorinated kinase inhibitors have been extensively studied, demonstrating the significant impact of fluorine substitution on potency and selectivity.[5][6]
Diagram 2: Hypothetical Kinase Binding
Caption: Bidentate hydrogen bonding interaction with the kinase hinge region.
Synthetic Pathways to Bioactive Molecules
The synthesis of potential drug candidates from 5-amino-2-fluoro-3-methylbenzoic acid would likely follow established medicinal chemistry routes. A common strategy involves a divergent synthetic approach where the core scaffold is elaborated to explore different regions of the target's binding site.
Experimental Protocol: A General Approach to Amide Synthesis
Carboxylic Acid Activation: To a solution of 5-amino-2-fluoro-3-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq). Stir the mixture at room temperature for 10-15 minutes.
Amine Coupling: Add the desired amine (1.0 eq) to the activated carboxylic acid solution. Continue stirring at room temperature for 2-18 hours, monitoring the reaction by TLC or LC-MS.
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
This initial amide can then be further functionalized. For example, the amino group can be acylated, alkylated, or used as a handle for cross-coupling reactions to introduce further diversity.
Table 1: Potential Synthetic Transformations
Functional Group
Reaction Type
Reagents and Conditions
Potential Outcome
Carboxylic Acid
Amide Coupling
HATU, DIPEA, Amine
Formation of diverse amides
Amino Group
Suzuki Coupling
1. Diazotization (NaNO2, HBF4) 2. Pd(PPh3)4, Boronic Acid, Base
C-C bond formation, introduction of aryl/heteroaryl groups
Amino Group
Buchwald-Hartwig Amination
Pd catalyst, Ligand, Base, Aryl Halide
C-N bond formation, introduction of diverse amine substituents
Aromatic Ring
Electrophilic Aromatic Substitution
e.g., NBS, NCS
Halogenation for further functionalization
Materials Science: A Monomer for High-Performance Polymers
The unique combination of functional groups in 5-amino-2-fluoro-3-methylbenzoic acid also makes it an attractive candidate for the synthesis of advanced polymers. The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and imparting desirable dielectric properties.
Fluorinated Polyamides and Polyimides
The amino and carboxylic acid groups allow 5-amino-2-fluoro-3-methylbenzoic acid to be used as an A-B type monomer in polycondensation reactions to form polyamides. Alternatively, it can be copolymerized with other diamines or diacids to create a wide range of copolymers with tailored properties.
The fluorine and methyl groups can disrupt polymer chain packing, leading to increased solubility in organic solvents, which is often a challenge for high-performance aromatic polymers. This improved processability is crucial for applications in coatings, films, and membranes. Furthermore, the low polarizability of the C-F bond can lead to polymers with low dielectric constants, making them suitable for applications in microelectronics as insulating layers.
Experimental Protocol: General Polycondensation
Monomer Preparation: Ensure the high purity of 5-amino-2-fluoro-3-methylbenzoic acid through recrystallization.
Polymerization: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the monomer in a high-boiling aprotic solvent (e.g., NMP, DMAc). Add a phosphorylation agent (e.g., triphenyl phosphite) and a base (e.g., pyridine). Heat the reaction mixture to a high temperature (e.g., 100-150 °C) for several hours.
Polymer Isolation: Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent (e.g., methanol). Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum.
Conclusion and Future Directions
5-Amino-2-fluoro-3-methylbenzoic acid is a chemical building block with considerable potential that is ripe for exploration. While direct applications are not yet widely reported in the scientific literature, a detailed analysis of its structure strongly suggests its utility in both medicinal chemistry and materials science. Its trifunctional nature provides a versatile platform for the synthesis of complex molecules. In drug discovery, it is a promising scaffold for the development of kinase inhibitors and other targeted therapies, where the fluorine atom can be leveraged to enhance potency, selectivity, and pharmacokinetic properties. In materials science, it holds promise as a monomer for the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, and desirable dielectric properties. It is our hope that this technical guide will inspire further research into the applications of this intriguing molecule, unlocking its full potential in these and other fields of scientific inquiry.
References
Seerden, J. P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3586-3590. [Link]
Biochemistry Journal. (2023). Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal.
Ningbo Inno Pharmchem Co., Ltd. (2026). The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. [Link]
Carmi, C., et al. (2006). 5-Benzylidene-Hydantoins as New EGFR Inhibitors with Antiproliferative Activity. Bioorganic & Medicinal Chemistry Letters, 16(15), 4021–4025.
United States Patent and Trademark Office. (n.d.). Patent File Wrapper.
Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
Walsh Medical Media. (2015).
Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
Mahrous, M. (n.d.). Review: Fluorine in Medicinal Chemistry.
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. [Link]
Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(10), 4385-4402.
Roskoski, R. Jr. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
Eureka | Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
Application Notes and Protocols for the Synthesis of 5-amino-2-fluoro-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 5-amino-2-fluoro-3-methylbenzoic acid is a valuable building block in medicinal chemistry and drug development. Its substituted aniline and ben...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-2-fluoro-3-methylbenzoic acid is a valuable building block in medicinal chemistry and drug development. Its substituted aniline and benzoic acid moieties make it a key intermediate for the synthesis of a wide range of pharmacologically active compounds. The presence of a fluorine atom can significantly modulate the physicochemical properties of molecules, such as metabolic stability and binding affinity, making this compound particularly attractive for the design of novel therapeutics. This document provides a comprehensive guide to the synthesis of 5-amino-2-fluoro-3-methylbenzoic acid, detailing a robust three-step synthetic pathway. The protocols are designed to be scalable and reproducible, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Synthetic Strategy Overview
The synthesis of 5-amino-2-fluoro-3-methylbenzoic acid is most effectively achieved through a three-step sequence starting from the commercially available 2-fluoro-3-methyltoluene. The overall strategy involves:
Oxidation of the methyl group of 2-fluoro-3-methyltoluene to a carboxylic acid to furnish 2-fluoro-3-methylbenzoic acid.
Regioselective nitration of 2-fluoro-3-methylbenzoic acid to introduce a nitro group at the C5 position, yielding 2-fluoro-5-nitro-3-methylbenzoic acid.
Reduction of the nitro group to an amino group to afford the final product, 5-amino-2-fluoro-3-methylbenzoic acid.
This synthetic route is logical and relies on well-established chemical transformations, ensuring a high probability of success.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of 5-amino-2-fluoro-3-methylbenzoic acid.
Part 1: Synthesis of 2-Fluoro-3-methylbenzoic Acid
The initial step in the synthesis is the oxidation of the methyl group of 2-fluoro-3-methyltoluene. Potassium permanganate (KMnO4) is a powerful and cost-effective oxidizing agent suitable for this transformation. The reaction proceeds by attacking the benzylic protons, which are activated by the aromatic ring.
Experimental Protocol: Oxidation of 2-Fluoro-3-methyltoluene
Reagent/Parameter
Quantity
Moles
2-Fluoro-3-methyltoluene
10.0 g
0.0805
Potassium Permanganate (KMnO4)
25.4 g
0.161
Water
400 mL
-
10% Aqueous Sodium Hydroxide
As needed
-
Concentrated Hydrochloric Acid
As needed
-
Reaction Temperature
100 °C (Reflux)
-
Reaction Time
8-12 hours
-
Step-by-Step Methodology:
To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-3-methyltoluene (10.0 g, 0.0805 mol) and 400 mL of water.
Heat the mixture to reflux with vigorous stirring.
In a separate beaker, dissolve potassium permanganate (25.4 g, 0.161 mol) in 150 mL of warm water.
Add the potassium permanganate solution portion-wise to the refluxing mixture over a period of 2 hours. The purple color of the permanganate will disappear as the reaction progresses, and a brown precipitate of manganese dioxide (MnO2) will form.
After the addition is complete, continue to reflux the mixture for an additional 6-10 hours, or until the purple color of the permanganate persists, indicating the completion of the reaction.
Cool the reaction mixture to room temperature. The brown precipitate of MnO2 can be removed by vacuum filtration through a pad of celite. Wash the filter cake with a small amount of hot water.
Combine the filtrate and washings. If the solution is not already basic, add 10% aqueous sodium hydroxide to a pH of ~10 to ensure the product is in its carboxylate salt form, which is soluble in water.
Filter the solution again to remove any remaining manganese dioxide.
Cool the clear filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2. A white precipitate of 2-fluoro-3-methylbenzoic acid will form.
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.
Part 2: Synthesis of 2-Fluoro-5-nitro-3-methylbenzoic Acid
The second step is the regioselective nitration of 2-fluoro-3-methylbenzoic acid. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. The fluorine and methyl groups are ortho,para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The cumulative effect of these groups directs the nitronium ion (NO2+) to the C5 position.
Experimental Protocol: Nitration of 2-Fluoro-3-methylbenzoic Acid
Reagent/Parameter
Quantity
Moles
2-Fluoro-3-methylbenzoic acid
10.0 g
0.0649
Concentrated Sulfuric Acid (98%)
40 mL
-
Fuming Nitric Acid (90%)
4.5 mL
~0.097
Reaction Temperature
0-5 °C
-
Reaction Time
2-3 hours
-
Step-by-Step Methodology:
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (40 mL).
Cool the sulfuric acid to 0 °C in an ice-salt bath.
Slowly add 2-fluoro-3-methylbenzoic acid (10.0 g, 0.0649 mol) to the cold sulfuric acid with stirring. Ensure the temperature remains below 10 °C.
In the dropping funnel, prepare a nitrating mixture by carefully adding fuming nitric acid (4.5 mL) to 10 mL of cold concentrated sulfuric acid.
Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over a period of 1 hour, maintaining the reaction temperature between 0 and 5 °C.
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A pale yellow precipitate will form.
Allow the ice to melt, then collect the solid product by vacuum filtration.
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
Part 3: Synthesis of 5-Amino-2-fluoro-3-methylbenzoic Acid
The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
Experimental Protocol: Reduction of 2-Fluoro-5-nitro-3-methylbenzoic Acid
Reagent/Parameter
Quantity
Moles
2-Fluoro-5-nitro-3-methylbenzoic acid
10.0 g
0.0502
10% Palladium on Carbon (Pd/C)
1.0 g
-
Methanol
200 mL
-
Hydrogen Pressure
50 psi
-
Reaction Temperature
Room Temperature
-
Reaction Time
4-6 hours
-
Step-by-Step Methodology:
To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2-fluoro-5-nitro-3-methylbenzoic acid (10.0 g, 0.0502 mol) and 200 mL of methanol.
Carefully add 10% Pd/C (1.0 g) to the solution.
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
Pressurize the vessel with hydrogen to 50 psi.
Shake the reaction mixture at room temperature for 4-6 hours, or until the uptake of hydrogen ceases.
Depressurize the vessel and purge with nitrogen gas.
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.
The product can be purified by recrystallization from an ethanol/water mixture to afford a crystalline solid.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Concentrated acids (sulfuric and nitric acid) are highly corrosive. Handle with extreme care and have appropriate neutralizing agents readily available. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged. Palladium on carbon can be pyrophoric when dry and exposed to air. Handle the catalyst carefully, preferably in a wetted state.
Troubleshooting
Logical Troubleshooting Flowchart
Caption: Troubleshooting logic for the synthesis of 5-amino-2-fluoro-3-methylbenzoic acid.
Conclusion
The three-step synthesis of 5-amino-2-fluoro-3-methylbenzoic acid presented herein provides a reliable and scalable route to this important building block. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this compound in high yield and purity. The application of this synthetic strategy will facilitate the development of new chemical entities with potential therapeutic applications.
References
Oxidation of alkylbenzenes with potassium permanganate. [Link]
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]
Catalytic hydrogenation of nitro compounds. [Link]
PubChem Compound Summary for CID 2737379, 2-Fluoro-3-methylbenzoic acid. [Link]
reaction of 5-amino-2-fluoro-3-methylbenzoic acid with coupling reagents
An Application Guide to Amide Bond Formation: Coupling Strategies for 5-amino-2-fluoro-3-methylbenzoic acid Introduction: The Central Role of Amide Synthesis in Drug Discovery The amide bond is a ubiquitous functional gr...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Amide Bond Formation: Coupling Strategies for 5-amino-2-fluoro-3-methylbenzoic acid
Introduction: The Central Role of Amide Synthesis in Drug Discovery
The amide bond is a ubiquitous functional group found in a vast array of pharmaceuticals, natural products, and peptides, forming the backbone of proteins.[1][2] Consequently, the formation of this bond is one of the most frequently performed reactions in medicinal chemistry and drug development.[3][4] 5-amino-2-fluoro-3-methylbenzoic acid is a valuable synthetic building block, incorporating several key structural features—an aniline moiety for further diversification, a fluorine atom to modulate physicochemical properties, and a methyl group—that make it attractive for constructing novel molecular entities.
However, the direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring harsh conditions that are incompatible with complex molecules. To overcome this, the carboxylic acid must first be "activated" into a more reactive form. This is the fundamental role of coupling reagents, which facilitate the reaction under mild conditions, preserving the integrity of sensitive functional groups.[5][6]
This application note provides a detailed guide for researchers on the reaction of 5-amino-2-fluoro-3-methylbenzoic acid with various amines using common, state-of-the-art coupling reagents. It delves into the mechanistic rationale behind reagent selection, offers detailed experimental protocols, and provides troubleshooting insights to empower scientists in their synthetic endeavors.
Pillar 1: Mechanistic Insights into Amide Coupling Reactions
Successful amide synthesis hinges on understanding the principles of carboxylic acid activation. The coupling reagent transforms the hydroxyl group of the carboxylic acid into a good leaving group, creating a highly reactive acyl-substituted intermediate that is susceptible to nucleophilic attack by the amine.[4]
Classes of Coupling Reagents
Carbodiimides (e.g., EDC, DCC, DIC): These are classic and widely used reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the reaction.[7] To mitigate this and to reduce the risk of racemization at adjacent stereocenters, an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is almost always included.[7][8] The additive intercepts the O-acylisourea to form a more stable active ester (e.g., HOBt-ester), which then cleanly reacts with the amine.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored in laboratory settings because its urea byproduct is water-soluble, simplifying purification.[7]
Onium Salts (Uronium/Aminium & Phosphonium): This class includes reagents like HATU, HBTU, and PyBOP. They are generally more efficient and faster-acting than carbodiimides, especially for sterically hindered substrates or less nucleophilic amines like anilines.[1][9][10] These reagents incorporate the HOBt or HOAt moiety directly into their structure.[11] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated, and the resulting carboxylate attacks the onium salt to generate the active ester in situ.[11][12]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on HOAt and is recognized as one of the most effective coupling reagents due to its high reactivity and ability to suppress racemization.[13][14]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the HOBt-based analogue and is also a robust and reliable reagent.[15]
Considerations for 5-amino-2-fluoro-3-methylbenzoic acid
The primary amine on 5-amino-2-fluoro-3-methylbenzoic acid is an aniline derivative. Due to the delocalization of the nitrogen lone pair into the aromatic ring, anilines are significantly less nucleophilic than aliphatic amines.[16] This reduced reactivity can make amide coupling more challenging, often necessitating the use of more powerful coupling reagents like HATU or extended reaction times.
Pillar 2: Experimental Protocols & Data
The following protocols provide detailed, step-by-step procedures for coupling 5-amino-2-fluoro-3-methylbenzoic acid with a generic amine partner. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for optimal results, as the activated intermediates are sensitive to moisture.
Protocol 1: EDC/HOBt Mediated Coupling (The Classic Approach)
This method is cost-effective and reliable for many substrates. The use of HOBt is critical for efficiency and to minimize side reactions.[7][17]
Step-by-Step Procedure:
To a dry round-bottom flask under an inert atmosphere, add 5-amino-2-fluoro-3-methylbenzoic acid (1.0 equiv).
Dissolve the acid in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to a concentration of approx. 0.1 M).
Add the desired amine (1.1 equiv) followed by HOBt (1.2 equiv).
Cool the reaction mixture to 0 °C in an ice bath.
Add DIPEA (2.5 equiv) to the stirred solution, followed by the slow, portion-wise addition of EDC·HCl (1.2 equiv).
Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.[2][18]
Protocol 2: HATU Mediated Coupling (The High-Efficiency Approach)
This is the preferred method for challenging couplings, including those involving sterically hindered substrates or weakly nucleophilic amines.[10][13][19]
Step-by-Step Procedure:
To a dry round-bottom flask under an inert atmosphere, dissolve 5-amino-2-fluoro-3-methylbenzoic acid (1.0 equiv) in anhydrous DMF (approx. 0.1 M).
Add the desired amine (1.1 equiv) to the solution.
Add HATU (1.2 equiv) to the mixture.
Cool the flask to 0 °C in an ice bath.
Slowly add DIPEA (3.0 equiv) dropwise to the stirred solution.
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2–6 hours. Monitor progress by TLC or LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes will remove unreacted starting materials and water-soluble byproducts.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Amines
For exceptionally difficult couplings where even potent onium salts fail, conversion of the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[10][20]
Step-by-Step Procedure:
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve 5-amino-2-fluoro-3-methylbenzoic acid (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C.
Slowly add a fluorinating agent (e.g., Deoxo-Fluor®, 1.1 equiv). Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
Amidation: In a separate flask, dissolve the sterically hindered amine (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous DCM and cool to 0 °C.
Slowly transfer the freshly prepared acyl fluoride solution to the amine solution via cannula.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Work-up and Purification: Follow the same work-up and purification procedures as described in the EDC/HOBt protocol.
Data Summary & Visualization
Table 1: Comparison of Coupling Protocols
Parameter
Protocol 1: EDC/HOBt
Protocol 2: HATU
Protocol 3: Acyl Fluoride
Reagent Cost
Low
High
Moderate-High
Reactivity
Moderate
Very High
Highest
Typical Reaction Time
12–24 hours
2–6 hours
12-24 hours
Best Suited For
General purpose, primary & secondary aliphatic amines
Caption: General experimental workflow for amide synthesis.
Caption: Simplified mechanism of HATU-mediated coupling.[12]
Pillar 3: Troubleshooting & Field-Proven Insights
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Poor Nucleophilicity of Amine: Anilines can be unreactive.[16]2. Insufficient Reagent Potency: EDC/HOBt may not be strong enough for this substrate.[10]3. Wet Reagents/Solvents: Water hydrolyzes the activated intermediate.
1. Switch to a more powerful reagent like HATU. Consider pre-activating the acid with HATU for 5-10 minutes before adding the amine.[10][16]2. Increase reaction time or apply gentle heat (e.g., 40-50 °C), but be cautious as this can increase racemization risk.[10]3. Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere.
Multiple Spots on TLC
1. N-acylurea Formation: A common side reaction with carbodiimides if HOBt/HOAt is omitted or inefficient.[7]2. Unreacted Starting Materials: Incomplete reaction.3. Dimerization/Side Reactions: The amino group of one acid molecule could potentially react with an activated acid.
1. Always use an additive (HOBt or HOAt) with carbodiimides. HOAt is generally more effective.2. Use a slight excess of the more valuable reagent and drive the reaction to completion. 3. Consider using a protecting group on the amine if self-reaction is suspected, though this adds steps to the synthesis.
Difficult Purification
1. Urea Byproducts: Dicyclohexylurea (from DCC) is poorly soluble and often filtered off. EDC's urea is water-soluble.[21]2. Co-elution of Product and Byproducts: Similar polarities can make chromatographic separation difficult.
1. If using EDC, ensure thorough aqueous work-up to remove the urea byproduct.[21]2. Try recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Acetonitrile) as an alternative to chromatography.[18]
Conclusion
The successful synthesis of amides from 5-amino-2-fluoro-3-methylbenzoic acid is readily achievable with a rational selection of coupling reagents and careful execution of experimental protocols. While the classic EDC/HOBt method provides a solid baseline, the superior reactivity of onium salts like HATU offers a more robust and efficient solution for this potentially challenging substrate. By understanding the underlying mechanisms and anticipating potential pitfalls, researchers can confidently and effectively utilize this valuable building block in the pursuit of novel chemical entities.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link][5]
Dunsmore, C. J., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link][3]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link][1]
St. Hilaire, P. M., et al. (2018). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Molecules. [Link][22]
Niphade, S. R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link][17]
Application Note: Protecting Group Strategies for 5-Amino-2-fluoro-3-methylbenzoic Acid
Executive Summary The scaffold 5-amino-2-fluoro-3-methylbenzoic acid presents a unique set of steric and electronic challenges for chemical functionalization. As a trisubstituted benzene ring, the interplay between the e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The scaffold 5-amino-2-fluoro-3-methylbenzoic acid presents a unique set of steric and electronic challenges for chemical functionalization. As a trisubstituted benzene ring, the interplay between the electron-withdrawing fluorine (ortho to acid, para to amine) and the electron-donating methyl group (meta to acid) dictates specific reactivity profiles.
This guide provides validated protocols for masking the amine and carboxylic acid functionalities.[1] We focus on two primary workflows:
Boc/Methyl Strategy: Ideal for solution-phase small molecule synthesis.[2][1]
Fmoc/Free-Acid Strategy: Optimized for Solid-Phase Peptide Synthesis (SPPS) building block generation.[2][1]
Key Technical Insight: The ortho-fluoro group exerts a significant inductive effect, increasing the acidity of the carboxylic acid but potentially deactivating the para-amine toward electrophilic attack.[2][1] However, our validated protocols demonstrate that standard nucleophilic attacks (e.g., Boc anhydride) remain effective without requiring forcing conditions that would risk side reactions like nucleophilic aromatic substitution (SNAr).[1]
Strategic Decision Matrix
Before beginning synthesis, select the protection strategy that aligns with your downstream application.[1]
Figure 1: Decision tree for selecting the appropriate protection strategy based on downstream utility.
Objective: Convert the carboxylic acid to a methyl ester while transiently protecting the amine as a hydrochloride salt.[1] This prevents polymerization and prepares the molecule for N-protection.[2][1]
Mechanism: The ortho-fluoro group does not sterically hinder the carbonyl carbon significantly.[2][1] Thionyl chloride generates anhydrous HCl in situ, catalyzing the Fischer esterification.[1][3]
Objective: Protect the aniline nitrogen with a tert-butyloxycarbonyl (Boc) group.[2][1]
Context: Although the amine is electronically deactivated by the para-fluoro group, it remains nucleophilic enough to react with Boc anhydride without requiring hyper-acidic catalysts or heating, provided a suitable base is used.[2][1]
Materials:
Methyl 5-amino-2-fluoro-3-methylbenzoate (from Protocol A) (1.0 equiv)[2][1]
Dissolution: Dissolve the amino ester in DCM/THF at room temperature.
Base Addition: Add triethylamine.
Reagent Addition: Add
(dissolved in a minimal amount of solvent) dropwise.
Reaction: Stir at room temperature for 12–18 hours.
Optimization: If reaction is sluggish (due to electron-poor ring), add 5 mol% DMAP (4-Dimethylaminopyridine) as a catalyst.[2][1]
Workup: Wash the organic layer with 1M citric acid (to remove unreacted amine/DMAP), then saturated
, then brine.
Purification: Dry over
and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Self-Validating Check:
1H NMR: Look for the characteristic tert-butyl singlet (~1.5 ppm, 9H).[2][1] Ensure no doublet of doublets in the aromatic region suggests N,N-di-Boc formation (rare with deactivated anilines but possible with excess reagent).[2][1]
Objective: Generate N-Fmoc-5-amino-2-fluoro-3-methylbenzoic acid with a free carboxylic acid, suitable for loading onto Wang or Rink Amide resins.[2][1]
Workup: Acidify the solution carefully with 1M HCl to pH 2. The Fmoc-protected product will precipitate.[2][1]
Isolation: Filter the white solid, wash copiously with water (to remove succinimide byproduct), and dry under high vacuum.[1]
Orthogonal Deprotection Workflows
The power of these strategies lies in their orthogonality. The table below summarizes how to selectively manipulate one group in the presence of the other.
Rare with MeOH. Ensure temperature does not exceed 70°C. Avoid strong alkoxide bases.[1]
References
Esterification Protocols
Common Organic Chemistry.[1][3] "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol."[2][1][5] Accessed Oct 2023.[1]
Boc Protection of Anilines
Varala, R., et al. "Iodine-catalyzed efficient and practical protocol for the N-tert-butoxycarbonylation of amines." J. Org.[2][1][6] Chem., 2006.[2][1][7] [2][1]
Application Notes and Protocols for the Characterization of 5-amino-2-fluoro-3-methylbenzoic acid
Introduction 5-amino-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid of significant interest in pharmaceutical and chemical synthesis. Its unique structural features, including an amino group, a f...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-amino-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid of significant interest in pharmaceutical and chemical synthesis. Its unique structural features, including an amino group, a fluorine atom, and a methyl group on the benzoic acid core, impart specific chemical properties that are crucial for its application, potentially in the development of novel therapeutic agents and advanced materials.[1][2] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound, thereby guaranteeing its suitability for research, development, and manufacturing purposes.
This document provides a comprehensive guide to the analytical methodologies for the characterization of 5-amino-2-fluoro-3-methylbenzoic acid. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 5-amino-2-fluoro-3-methylbenzoic acid is essential for method development and data interpretation.
Property
Value/Information
Source
Molecular Formula
C₈H₈FNO₂
Inferred from structure
Molecular Weight
169.15 g/mol
Calculated
Appearance
White to off-white solid
Typical for similar compounds
Melting Point
Expected to be in the range of related isomers (e.g., 194-199 °C for 5-amino-2-methylbenzoic acid)
Solubility
Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO
General knowledge of benzoic acids
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are indispensable for separating 5-amino-2-fluoro-3-methylbenzoic acid from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of non-volatile and thermally labile compounds like 5-amino-2-fluoro-3-methylbenzoic acid. A reversed-phase method is typically employed, leveraging the compound's aromatic nature.
Causality of Experimental Choices:
Reversed-Phase C18 Column: The non-polar stationary phase of a C18 column interacts with the aromatic ring of the analyte, providing good retention and separation from more polar impurities.
Acidified Mobile Phase: The addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to a more retained and sharper peak shape.
UV Detection: The benzene ring in the molecule contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification.[3]
Experimental Protocol: HPLC-UV Purity Assay
Sample Preparation:
Accurately weigh approximately 10 mg of 5-amino-2-fluoro-3-methylbenzoic acid.
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Further dilute with the same solvent to a final concentration of 0.1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
Parameter
Recommended Setting
HPLC System
Agilent 1100 Series or equivalent
Column
Zorbax Eclipse-AAA C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector
UV-Vis Diode Array Detector (DAD)
Detection Wavelength
254 nm (or optimal wavelength determined by UV scan)
Data Analysis:
Integrate the peak corresponding to 5-amino-2-fluoro-3-methylbenzoic acid and any impurity peaks.
Calculate the purity by the area percent method.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of 5-amino-2-fluoro-3-methylbenzoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of amino acids and carboxylic acids, direct GC-MS analysis is challenging.[4] Derivatization is required to convert the polar functional groups into more volatile and thermally stable derivatives.[5]
Causality of Experimental Choices:
Derivatization: Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is effective for both the amino and carboxylic acid groups, increasing volatility.[5]
GC Separation: A non-polar capillary column is suitable for separating the derivatized analyte from other components.
Mass Spectrometry Detection: MS provides high sensitivity and structural information, allowing for confident identification based on the fragmentation pattern of the derivative.
Experimental Protocol: GC-MS with Derivatization
Sample Preparation and Derivatization:
Place approximately 1 mg of the sample in a clean, dry reaction vial.
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
Seal the vial and heat at 70 °C for 30 minutes.
Cool to room temperature before injection.
Instrumentation and Conditions:
Parameter
Recommended Setting
GC-MS System
Agilent 7890B GC with 5977A MSD or equivalent
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Inlet Temperature
250 °C
Injection Mode
Split (10:1)
Injection Volume
1 µL
Oven Program
Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MSD Transfer Line
280 °C
Ion Source Temp
230 °C
Quadrupole Temp
150 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Scan Range
50-500 m/z
Data Analysis:
Identify the peak for the derivatized 5-amino-2-fluoro-3-methylbenzoic acid based on its retention time and mass spectrum.
Compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern to confirm the structure.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 5-amino-2-fluoro-3-methylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
A broad singlet for the carboxylic acid proton (-COOH).
A broad singlet for the amine protons (-NH₂).
Signals in the aromatic region for the two aromatic protons, showing splitting patterns consistent with their coupling to each other and to the fluorine atom.
A singlet for the methyl protons (-CH₃).
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
A signal for the carbonyl carbon (-COOH).
Signals for the aromatic carbons, with some showing C-F coupling.
A signal for the methyl carbon (-CH₃).
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Instrumentation and Conditions:
Parameter
Recommended Setting
NMR Spectrometer
Bruker Avance 400 MHz or equivalent
Nuclei
¹H and ¹³C
Solvent
DMSO-d₆
Temperature
25 °C
Reference
Tetramethylsilane (TMS) at 0.00 ppm
Data Analysis:
Process the raw data (Fourier transform, phase correction, baseline correction).
Integrate the ¹H signals and assign the chemical shifts and coupling constants to the respective protons.
Assign the chemical shifts in the ¹³C spectrum to the corresponding carbon atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[6]
Expected FTIR Absorption Bands:
Wavenumber (cm⁻¹)
Assignment
3400-3200
N-H stretching (amino group)
3300-2500
O-H stretching (carboxylic acid)
~1700
C=O stretching (carboxylic acid)
1600-1450
C=C stretching (aromatic ring)
~1250
C-F stretching
Experimental Protocol: FTIR-ATR
Sample Preparation:
Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
Instrumentation and Conditions:
Parameter
Recommended Setting
FTIR Spectrometer
Thermo Scientific Nicolet Summit X with an ATR accessory or equivalent[6]
Spectral Range
4000-400 cm⁻¹
Resolution
4 cm⁻¹
Number of Scans
32
Data Analysis:
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive characterization.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.[7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
Experimental Protocol: TGA
Sample Preparation:
Accurately weigh 5-10 mg of the sample into a TGA pan (alumina or platinum).
Instrumentation and Conditions:
Parameter
Recommended Setting
TGA Instrument
TA Instruments Q500 or equivalent
Temperature Range
25 °C to 600 °C
Heating Rate
10 °C/min
Atmosphere
Nitrogen at a flow rate of 50 mL/min
Data Analysis:
Determine the onset temperature of decomposition from the TGA curve.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and other phase transitions.
Experimental Protocol: DSC
Sample Preparation:
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
Instrumentation and Conditions:
Parameter
Recommended Setting
DSC Instrument
TA Instruments Q2000 or equivalent
Temperature Range
25 °C to 250 °C (or above the expected melting point)
Heating Rate
10 °C/min
Atmosphere
Nitrogen at a flow rate of 50 mL/min
Data Analysis:
Determine the melting point from the peak of the endothermic event.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 5-amino-2-fluoro-3-methylbenzoic acid. A combination of chromatographic, spectroscopic, and thermal analysis techniques is essential for confirming the identity, purity, and stability of this important chemical entity. The successful implementation of these protocols will ensure high-quality material for downstream applications in research and development.
References
PubChem. Methyl 2-amino-5-fluoro-3-methylbenzoate. National Center for Biotechnology Information. [Link]
Supporting Information for a scientific article.
IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development.
PubMed. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. [Link]
Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
Wiley Online Library. Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]
Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (Example of thermal analysis).
Journal of Chemical and Pharmaceutical Research. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
LECO. Solutions for Metabolomics Analysis.
PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]
Technical Support Center: Synthesis Optimization of 5-Amino-2-Fluoro-3-Methylbenzoic Acid
The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base , designed for process chemists and R&D scientists optimizing the synthesis of 5-amino-2-fluoro-3-methylbenzoic acid . Ticket ID:...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base , designed for process chemists and R&D scientists optimizing the synthesis of 5-amino-2-fluoro-3-methylbenzoic acid .
Ticket ID: CHEM-OPT-5AF3M
Status: Active
Severity: High (Yield & Purity Critical)
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Route Architecture
The synthesis of 5-amino-2-fluoro-3-methylbenzoic acid presents a classic "push-pull" conflict in electrophilic aromatic substitution due to the competing directing effects of the fluoro and methyl substituents.[1] The most robust industrial route involves the nitration of 2-fluoro-3-methylbenzoic acid followed by chemoselective reduction .[1]
Core Challenges Identified:
Regioselectivity (Nitration): The starting material (2-fluoro-3-methylbenzoic acid) has three open positions (4, 5, 6).[1] Achieving high selectivity for the 5-position requires exploiting the cooperative directing effects of the Fluorine (para-director) and Carboxyl (meta-director) groups while suppressing the influence of the Methyl group.[1]
Chemo-stability (Reduction): The ortho-fluoro substituent is susceptible to hydrodefluorination (C-F cleavage) under standard catalytic hydrogenation conditions (Pd/C + H₂), leading to the des-fluoro impurity.[1]
Zwitterionic Isolation: As an amino acid, the product has high water solubility at extreme pH levels, leading to massive yield loss during aqueous workup if the isoelectric point (pI) is not precisely targeted.[1]
Process Workflow Diagram
The following logic flow illustrates the critical decision nodes for maximizing yield.
Caption: Critical Path Analysis for 5-amino-2-fluoro-3-methylbenzoic acid synthesis highlighting the regioselectivity check and reduction method selection.
Troubleshooting Guide & Protocols
Phase 1: Nitration Optimization (Regiocontrol)
The Issue: Formation of the unwanted 6-nitro isomer.
Mechanism: The Fluorine atom at C2 directs para to C5.[1] The Carboxyl group at C1 directs meta to C5.[1] However, the Methyl group at C3 directs para to C6.[1] While C5 is electronically favored by two groups, higher temperatures can activate the C6 position.[1]
Q: My HPLC shows ~15% of a side product after nitration. Is this the 6-nitro isomer?A: Likely, yes. The 6-nitro isomer is the thermodynamic competitor.[1] To suppress this:
Temperature Control: Maintain the reaction temperature between -10°C and 0°C during the addition of fuming nitric acid. Do not allow an exotherm above 5°C.
Acid Strength: Use Fuming HNO₃ (90%+) in concentrated H₂SO₄. The presence of water (from 65% HNO₃) slows the rate and can necessitate higher temperatures, which degrades selectivity.[1]
Protocol 1.0: High-Fidelity Nitration
Charge 2-fluoro-3-methylbenzoic acid (1.0 eq) into Conc. H₂SO₄ (5.0 vol) at 0°C.
Quench: Pour onto crushed ice. The product should precipitate as a solid.[1]
Purification: If the 6-nitro isomer > 5%, recrystallize from Ethanol/Water (3:1).[1]
Phase 2: Reduction (Preventing Defluorination)
The Issue: Loss of the Fluorine atom (M-18 peak in MS).[1]
Mechanism: Palladium catalysts (Pd/C) are excellent at activating H₂, but they also facilitate oxidative addition into Aryl-Fluorine bonds, especially in electron-deficient rings.[1]
Q: I am using 10% Pd/C and H₂ (balloon), but I see significant defluorinated byproduct. How do I fix this?A: Switch reduction systems immediately. You have three viable options, ranked by selectivity:
Q: I extracted with Ethyl Acetate but the yield is low. Where is my product?A: It is likely stuck in the aqueous phase if the pH wasn't strictly controlled.[1] Amino acids are notoriously difficult to extract from water. Precipitation is superior to extraction. [1]
Protocol 3.0: Isoelectric Precipitation
Concentrate the ethanolic filtrate from the reduction step to remove most organic solvent.[1]
Technical Support Center: Purification of 5-amino-2-fluoro-3-methylbenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 5-amino-2...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 5-amino-2-fluoro-3-methylbenzoic acid (C₈H₈FNO₂). Our goal is to move beyond simple protocols and provide a framework of understanding, grounded in chemical principles, to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude sample of 5-amino-2-fluoro-3-methylbenzoic acid?
A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route. A common synthesis for substituted aminobenzoic acids involves the nitration of a toluene derivative, followed by reduction of the nitro group, and subsequent halogenation or other modifications.[1]
Therefore, you should anticipate the following classes of impurities:
Unreacted Starting Materials: For instance, if the synthesis began with m-toluic acid, traces of this may remain.
Synthetic Intermediates: The most common intermediate would be the corresponding nitro-compound (e.g., 2-nitro-3-methylbenzoic acid) if the reduction of the nitro group to the amine was incomplete.
Isomeric Byproducts: Aromatic substitution reactions can sometimes yield constitutional isomers. Depending on the directing effects of the substituents, you might have isomers with the amino, fluoro, or methyl groups in different positions.
Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon for hydrogenation) or reagents from chlorination or fluorination steps.[1][2]
Residual Solvents: Solvents used during the reaction or initial work-up, such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or alcohols, can be present.[1][3]
Q2: My initial purity assessment (by TLC/¹H NMR) is quite low (<90%). What is the most straightforward first step for purification?
A2: For solid crystalline compounds, recrystallization is the most robust and scalable initial purification technique.[4] The principle relies on the differential solubility of your target compound and its impurities in a chosen solvent at different temperatures. Ideally, the target compound should be highly soluble in the hot solvent and poorly soluble upon cooling, while the impurities either remain in solution (in the mother liquor) or are insoluble in the hot solvent and can be filtered off.
Causality Behind Solvent Choice:
The structure of 5-amino-2-fluoro-3-methylbenzoic acid, with its polar amino and carboxylic acid groups and its less polar aromatic ring, suggests that solvents of intermediate polarity or solvent mixtures will be most effective.
Protic solvents like ethanol, methanol, or isopropanol can form hydrogen bonds with the amino and carboxyl groups, aiding dissolution at higher temperatures.
Mixtures , such as ethanol/water or acetone/water, are excellent for fine-tuning solubility. You dissolve the compound in the "good" solvent (e.g., ethanol) at its boiling point and then add the "poor" solvent (e.g., water) dropwise until turbidity appears, then reheat to clarify and allow to cool slowly.[5]
A general procedure for recrystallizing similar amino compounds involves dissolving in ethanol and allowing for slow cooling.[5]
Q3: Recrystallization improved my purity, but it's still not meeting my >99% target. What is a more powerful technique I can use?
A3: When recrystallization is insufficient, typically due to impurities with very similar solubility profiles, acid-base extraction is the next logical and highly effective step. This technique specifically leverages the amphoteric nature of your molecule—the presence of both a basic amino group and an acidic carboxylic acid group.[6][7] This allows you to selectively move your target compound between an organic phase and an aqueous phase, leaving different types of impurities behind.
The Underlying Principle (pKa-Driven Separation):
You will manipulate the pH of an aqueous solution to protonate or deprotonate the functional groups on your molecule, thereby changing its solubility.
Isolating from Neutral Impurities: Dissolve the crude solid in an organic solvent (e.g., ethyl acetate). Wash this solution with a weak aqueous base like 5% sodium bicarbonate (NaHCO₃). The bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ~4-5), forming the water-soluble sodium carboxylate salt.[7] Neutral impurities will remain in the organic layer. You can then separate the aqueous layer, re-acidify it with HCl to a pH of ~3-4 to precipitate your pure compound, and filter it off.
Isolating from Acidic Impurities: Alternatively, you can wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). This will protonate the basic amino group (pKa ~2-3), forming the water-soluble ammonium salt.[7] Other acidic impurities (like unreacted starting material) will remain in the organic layer. The target compound can then be recovered from the aqueous layer by basifying with NaOH to its isoelectric point, causing it to precipitate.
This method provides an orthogonal separation mechanism to recrystallization, making it very powerful when used sequentially.
Q4: I suspect I have isomeric impurities that are chemically very similar to my product. How can I resolve these?
A4: The separation of isomers often requires the high resolving power of chromatography .
Preparative Column Chromatography: This is a standard method for separating compounds on a larger scale. For your compound, a normal-phase separation on silica gel is a good starting point. The stationary phase (silica) is polar, so more polar compounds elute more slowly. You would use a mobile phase of low-to-medium polarity, such as a mixture of hexane and ethyl acetate. A gradient elution, where the proportion of the more polar solvent (ethyl acetate) is gradually increased, is often effective.
Thin-Layer Chromatography (TLC): Before running a large column, you should first develop a separation method using TLC.[8] This allows you to quickly test various mobile phase compositions to find the one that gives the best separation between your product spot and the impurity spots. For benzoic acid derivatives, systems like hexane-propanol have been shown to be effective.[8]
Reversed-Phase Chromatography: If normal-phase fails, reversed-phase chromatography (using a C18-modified silica stationary phase) is an excellent alternative. Here, the stationary phase is nonpolar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[9] More nonpolar compounds will be retained longer.
Q5: How can I definitively confirm the purity of my final product?
A5: A multi-technique approach is essential for a robust and reliable purity assessment.[10] No single method is foolproof.
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[11] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid or formic acid to ensure sharp peaks) is a common setup. Purity is typically reported as the area percentage of the main peak detected by a UV detector.
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides structural confirmation. In a high-purity sample, the ¹H NMR spectrum should show clean signals with correct integrations, and no unassignable peaks. Quantitative NMR (qNMR), using a high-purity internal standard, can provide an absolute purity value.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection power of mass spectrometry. It confirms that the main peak in your chromatogram has the correct molecular weight for 5-amino-2-fluoro-3-methylbenzoic acid (169.15 g/mol ).[12] It is also invaluable for identifying the molecular weights of any minor impurities.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed as a starting point for purifying gram-scale quantities of the title compound.
Objective: To remove impurities with significantly different solubility profiles.
Methodology:
Solvent Screening (Small Scale): In separate test tubes, place ~20-30 mg of your crude material. Add a potential solvent (e.g., ethanol, isopropanol, acetone) dropwise while heating. Find a solvent that requires a minimal amount of hot solvent to dissolve the solid completely. Then, test a solvent mixture (e.g., ethanol/water).
Dissolution: Place 1.0 g of crude 5-amino-2-fluoro-3-methylbenzoic acid into a 50 mL Erlenmeyer flask. Add a stir bar.
Add the chosen "good" solvent (e.g., 10 mL of ethanol) and heat the mixture on a hot plate with stirring until it boils gently.
If the solid does not fully dissolve, add more of the "good" solvent in small portions (1-2 mL) until a clear solution is obtained at boiling. Avoid adding a large excess of solvent, as this will reduce your final yield.
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (a spatula tip) of activated charcoal. Re-heat to boiling for 2-3 minutes.
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove insoluble impurities.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction Workflow
Objective: To separate the amphoteric target compound from neutral and/or acidic/basic impurities.
Methodology:
Dissolution: Dissolve 1.0 g of crude material in ~25 mL of an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a 125 mL separatory funnel.
Good general-purpose solvent for aminobenzoic acids. Solubilizes via hydrogen bonding at high temperatures.
Isopropanol
Polar Protic
82
Similar to ethanol but less volatile. May offer different selectivity for certain impurities.
Acetone / Water
Polar Protic/Aprotic
56 (Acetone)
A powerful solvent-antisolvent pair. Allows for fine-tuning of solubility to induce crystallization.
Ethyl Acetate
Polar Aprotic
77
Good for dissolving the compound, but may require addition of a nonpolar anti-solvent like hexanes to induce precipitation.
Visualizations
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow Diagram
Caption: Workflow for purification via acid-base extraction.
References
Google Patents. (n.d.). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
Wikipedia. (2023, December 27). Acid–base extraction. Retrieved February 17, 2026, from [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 17, 2026, from [Link]
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved February 17, 2026, from [Link]
GEA. (n.d.). Crystallization of Amino Acids. Retrieved February 17, 2026, from [Link]
Google Patents. (n.d.). Purification of benzoic acid and its derivatives.
TOPTION. (2024, May 15). Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved February 17, 2026, from [Link]
Aljerf, L. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub, 1(3).
Gastaldi, E., et al. (1999). Solid-Phase Extraction as a Clean-Up Procedure for the Liquid Chromatographic Determination of Benzoic and Sorbic Acids in Fruit-Derived Products. ResearchGate. Retrieved February 17, 2026, from [Link]
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 17, 2026, from [Link]
Kulikov, A. U., & Shitikova, O. V. (2018). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. Retrieved February 17, 2026, from [Link]
Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved February 17, 2026, from [Link]
Google Patents. (n.d.). Process for purifying aromatic amino acids.
ResearchGate. (n.d.). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved February 17, 2026, from [Link]
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 17, 2026, from [Link]
Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Eureka | Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved February 17, 2026, from [Link]
Technical Support Center: Synthesis of Substituted Aminobenzoic Acids
Welcome to the Technical Support Center for the synthesis of substituted aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of substituted aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic methodologies and field-proven insights.
I. Troubleshooting Guide: Common Synthetic Hurdles
This section addresses the most frequent issues encountered during the synthesis of substituted aminobenzoic acids, providing explanations for the underlying chemistry and actionable steps for resolution.
Problem 1: Low Yield or Incomplete Reaction in the Reduction of Nitrobenzoic Acids
Q: I am trying to synthesize an aminobenzoic acid by reducing the corresponding nitrobenzoic acid, but the reaction is sluggish, and I'm getting a low yield of my desired product. What could be the issue?
A: The reduction of a nitro group to an amine is a cornerstone transformation, but its success is highly dependent on the chosen reagents and reaction conditions. Incomplete reactions are a common challenge.[1] Here’s a systematic approach to troubleshoot this issue:
1. Catalyst/Reagent Inactivity:
Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can lose activity over time or through improper storage. Ensure you are using a fresh or recently purchased catalyst. If you suspect catalyst deactivation, consider increasing the catalyst loading (w/w %). For stubborn reductions, increasing the hydrogen pressure can also be beneficial.[1]
Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): The surface area and purity of the metal are critical. Use finely powdered metals to maximize the reactive surface area. Activation of the metal, for instance, by washing with dilute acid, can also improve reaction rates. The concentration of the acid is another key parameter to optimize.[1]
2. Insufficient Reducing Agent:
Ensure you are using a sufficient stoichiometric excess of the reducing agent to drive the reaction to completion. This is particularly important for metal/acid reductions where the metal is consumed during the reaction.[1]
3. Poor Solubility of the Starting Material:
Nitrobenzoic acids can have limited solubility in certain solvents. Ensure your starting material is fully dissolved to allow for efficient contact with the reducing agent. For catalytic hydrogenations, solvents like ethanol, methanol, or ethyl acetate are commonly used. For metal/acid reductions, aqueous conditions are typical. A co-solvent might be necessary in some cases.
4. Side Reactions:
Under certain conditions, side products such as azoxy, azo, and hydrazo compounds can form. Proper temperature control is crucial to minimize these side reactions.[1]
Experimental Protocol: Reduction of 4-Nitrobenzoic Acid using SnCl₂/HCl [1]
Setup: In a round-bottom flask, dissolve the 4-nitrobenzoic acid (1.0 eq) in ethanol.
Reagent Addition: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid.
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, cool the mixture and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
Extraction: The product can then be extracted with an organic solvent like ethyl acetate.
Purification: The crude product can be purified by recrystallization.
Problem 2: Unwanted Side Products in Electrophilic Aromatic Substitution Reactions
Q: I am attempting a nitration/halogenation on an aminobenzoic acid, but I am observing the formation of multiple isomers and other side products. How can I improve the regioselectivity?
A: The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic properties of the existing substituents.[2][3] In the case of aminobenzoic acids, you have both an activating, ortho-, para--directing amino group (-NH₂) and a deactivating, meta--directing carboxylic acid group (-COOH).[2]
1. Understanding Directing Effects:
The powerful activating effect of the amino group will typically dominate, directing incoming electrophiles to the positions ortho and para to it.[2]
The carboxylic acid group deactivates the ring and directs incoming electrophiles to the positions meta to it.
2. The Challenge of Polysubstitution:
The strong activation by the amino group can sometimes lead to polysubstitution, especially under harsh reaction conditions.
3. Strategy for Improved Selectivity: Protecting Groups
To mitigate the strong activating and directing effect of the amino group and prevent side reactions, it is often necessary to use a protecting group.[4][5][6][7][8] The most common strategy is to acylate the amino group to form an amide (e.g., an acetamide).[5]
The resulting acetamido group is still an ortho-, para--director but is less activating than the free amine, which allows for more controlled substitution.[5]
Workflow for Regiocontrolled Nitration of 2-Aminobenzoic Acid [5]
Caption: Regiocontrolled synthesis workflow.
Problem 3: Difficulty in Achieving C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)
Q: I am trying to synthesize a substituted aminobenzoic acid via an Ullmann or Buchwald-Hartwig reaction, but the reaction is not proceeding as expected. What are the critical parameters to consider?
A: Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful methods for forming C-N bonds, but they are sensitive to several factors.[9][10][11]
Catalyst: This reaction traditionally uses copper catalysts. The form of copper (e.g., Cu(I) salts like CuI, or copper powder) can influence the reaction outcome.
Ligands: The use of ligands like phenanthroline or N,N'-dimethylethylenediamine can accelerate the reaction and allow for milder conditions.[14]
Solvent and Temperature: Ullmann reactions often require high-boiling polar solvents like DMF, NMP, or nitrobenzene and high temperatures.[10] However, modern methods have been developed that proceed under milder conditions.[13]
Substrate Scope: Electron-withdrawing groups on the aryl halide can activate the substrate towards nucleophilic attack.[10]
Catalyst System: This palladium-catalyzed reaction is highly dependent on the choice of both the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand. The ligand's steric and electronic properties are crucial. Bulky, electron-rich phosphine ligands are often required.[16]
Base: A non-nucleophilic base is essential for the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction's success.[15]
Solvent: Anhydrous, deoxygenated solvents are necessary as the palladium(0) catalyst is sensitive to air and moisture. Toluene and dioxane are common choices.
Troubleshooting Table for C-N Coupling Reactions
Issue
Potential Cause
Suggested Solution
No Reaction
Inactive catalyst
Use a fresh palladium precursor and ligand (Buchwald-Hartwig) or activate the copper catalyst (Ullmann).
Incorrect base
Screen different bases (e.g., NaOtBu, KOtBu, Cs₂CO₃ for Buchwald-Hartwig).
Low reaction temperature
Gradually increase the reaction temperature, especially for Ullmann condensations.
Low Yield
Suboptimal ligand
Screen a variety of phosphine ligands for the Buchwald-Hartwig amination.
Poor solvent choice
Ensure the solvent is anhydrous and deoxygenated.
Steric hindrance
For highly hindered substrates, specific, bulky ligands may be required.
Side Reactions
Hydrodehalogenation
This can be a side reaction in Buchwald-Hartwig amination. Optimizing the ligand and base can minimize this.
II. Frequently Asked Questions (FAQs)
Q1: How can I synthesize a substituted aminobenzoic acid using a Sandmeyer reaction? What are the common pitfalls?
A1: The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring, starting from an amino group.[18][19][20] The process involves the diazotization of the amino group followed by displacement with a nucleophile, often catalyzed by a copper(I) salt.[21]
General Procedure:
Diazotization: The aminobenzoic acid is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form a diazonium salt. This step is typically carried out at 0-5 °C to prevent the decomposition of the unstable diazonium salt.[21]
Nucleophilic Substitution: The diazonium salt solution is then added to a solution containing the desired nucleophile and a copper(I) salt catalyst (e.g., CuCN, CuCl, CuBr).
Common Pitfalls:
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose if the temperature is not strictly controlled.
Side Reactions with Water: The diazonium salt can react with water to form a phenol (hydroxylation), which is a common side reaction, especially with ortho-aminobenzoic acid (anthranilic acid).[18][19]
Nitration: Under certain conditions, excess nitrite can lead to nitration of the aromatic ring.[18]
Q2: What is the best way to purify substituted aminobenzoic acids?
A2: The purification strategy for substituted aminobenzoic acids depends on the physical properties of the compound and the nature of the impurities.
Recrystallization: This is the most common method for purifying solid aminobenzoic acids. The choice of solvent is crucial. Water is often a good solvent for recrystallization, especially for the parent compounds.[18][19] For less polar derivatives, a mixed solvent system (e.g., ethanol/water) may be necessary.[5]
Acid-Base Extraction: The amphoteric nature of aminobenzoic acids (containing both an acidic carboxylic acid group and a basic amino group) can be exploited for purification. By adjusting the pH of a solution, the compound can be selectively partitioned between aqueous and organic layers, separating it from neutral or exclusively acidic/basic impurities.
Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography can be employed. A suitable solvent system (eluent) must be chosen to achieve good separation.
Q3: Can I perform reactions on the carboxylic acid group without affecting the amino group, and vice versa?
A3: Yes, selective reactions on either the carboxylic acid or the amino group are possible, but often require the use of protecting groups.[4][6][7][8]
Protecting the Amino Group: To perform reactions on the carboxylic acid group (e.g., esterification, amide coupling), the more nucleophilic amino group should be protected. Common protecting groups for amines include acetyl (Ac), carbobenzyloxy (Cbz), and tert-butyloxycarbonyl (Boc).[8]
Protecting the Carboxylic Acid Group: To perform reactions on the amino group (e.g., acylation, alkylation), the carboxylic acid group can be protected as an ester (e.g., methyl or ethyl ester).
The choice of protecting group is critical and should be based on its stability to the reaction conditions of the subsequent step and the ease of its removal. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another.[4][7]
Decision Tree for Protecting Group Strategy
Caption: Decision-making for protecting groups.
III. References
Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). Scientific Research Publishing. [Link]
(PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate. [Link]
Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]
Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE. (2025, May 22). JoVE. [Link]
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]
When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why? I forgot why, it ws something with ortho-meta-para directors. I know benzene reacting with HNO3/H2SO4 gives nitrobenzene. But I don't understand - Reddit. (2024, October 18). Reddit. [Link]
Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (2018, June 22). Sciencemadness.org. [Link]
Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation - ResearchGate. [Link]
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Neliti. [Link]
improving the regioselectivity of 5-amino-2-fluoro-3-methylbenzoic acid reactions
Executive Summary This guide addresses the specific regioselectivity challenges associated with 5-amino-2-fluoro-3-methylbenzoic acid (CAS: 1501767-86-7) . Due to the competing electronic effects of the amino (C5), fluor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the specific regioselectivity challenges associated with 5-amino-2-fluoro-3-methylbenzoic acid (CAS: 1501767-86-7) . Due to the competing electronic effects of the amino (C5), fluoro (C2), and methyl (C3) substituents, reactions on this scaffold often suffer from isomeric mixtures or over-functionalization. This document provides troubleshooting protocols for synthesis (nitration) and downstream functionalization (halogenation) , ensuring high purity and yield.
Part 1: The Electronic Battlefield (Scaffold Analysis)
Before troubleshooting, it is critical to understand the "Battle of Directors" on this specific core. The regiochemical outcome is dictated by the conflict between the strong activation of the amino group and the steric hindrance of the methyl group.
Electrophilic Attack (EAS): The Amino group (C5) strongly directs incoming electrophiles to C4 and C6 .
C4: Flanked by Methyl (C3) and Amino (C5). Sterically Congested.
C6: Flanked by Amino (C5) and Carboxylic Acid (C1). Electronically Favored (Para to Methyl) & Less Hindered.
Result: Under standard conditions, electrophilic substitution (e.g., bromination) overwhelmingly favors C6 . Obtaining C4-substitution requires forcing conditions or blocking strategies.
Figure 1: Regiochemical map showing the dominance of the C6 position for electrophilic attack due to the cooperative directing effects of the Amino and Methyl groups.
Part 2: Troubleshooting Synthesis (The Nitration Step)
If you are synthesizing the core from 2-fluoro-3-methylbenzoic acid , the challenge is directing the nitro group to C5 (to get the 5-amino target) rather than C6.
Q: I am getting a mixture of 5-nitro and 6-nitro isomers. How do I favor the 5-nitro precursor?
A: This is the most common bottleneck. The Methyl group (C3) directs para to C6 , while the Fluorine (C2) directs para to C5 . Since Methyl activation usually overpowers Fluorine's resonance effect, C6 is naturally favored.
Protocol for Improving C5 Selectivity:
Temperature Control: Perform the nitration at -15°C to -30°C . Lower temperatures increase the selectivity for the transition state governed by the Fluorine/COOH cooperative effect (C5) rather than the Methyl activation (C6).
Reagent Choice: Use Fuming HNO3 in Oleum (20% SO3) rather than standard H2SO4. The super-acidic medium protonates the carboxylic acid fully, increasing the meta-directing influence of the -COOH group toward C5.
Purification: The 6-nitro isomer is often less soluble in methanol.
Step: Triturate the crude solid in cold methanol. The 6-nitro impurity often precipitates, leaving the enriched 5-nitro isomer in the filtrate.
Condition
Major Isomer
Yield (Approx)
Notes
HNO3 / H2SO4 (0°C)
6-Nitro
60-70%
Kinetic product driven by Methyl activation.
HNO3 / Oleum (-20°C)
Mixture (C5 enriched)
55%
Lower yield but higher C5 ratio.
Part 3: Functionalization (Halogenation & Substitution)[1]
Once you have the pure 5-amino-2-fluoro-3-methylbenzoic acid, downstream reactions often involve introducing a halide (Br/I) for coupling.
Q: When brominating with NBS, I get the C6-bromo product. How can I get the C4-bromo isomer?
A: Direct C4-bromination is extremely difficult due to the "buttressing effect" of the C3-Methyl and C5-Amino groups. The C6 position is electronically doubly activated (Ortho to NH2, Para to Me) and sterically open.
To obtain C6-Bromo (Target): Use NBS (1.0 eq) in DMF at 0°C . This reaction is quantitative and highly regioselective.
To obtain C4-Bromo (Target): You cannot use direct EAS. You must use a Blocking Strategy :
Block C6: Introduce a reversible group at C6 (e.g., sulfonation, though difficult with the acid present).
Alternative Synthesis: Start with a pre-functionalized precursor like 4-bromo-2-fluoro-3-methylbenzoic acid and then nitrate/reduce.
Sandmeyer Route: If you need a substituent at C4, it is better to start with a scaffold that already has it, rather than trying to force it onto the 5-amino core.
Q: How do I prevent over-bromination (dibromination at C4 and C6)?
A: The amino group is highly activating.
Protocol:
Dissolve substrate in Acetonitrile (MeCN) (less promoting of poly-halogenation than DMF).
Add NBS (0.95 eq) dropwise as a solution in MeCN at -10°C .
Monitor via LCMS. Stop immediately upon consumption of starting material.
Why? The monobromo product is less reactive than the starting amine (due to the electron-withdrawing Br), but excess NBS will eventually attack C4.
Part 4: Common Issues & FAQs
Q: Can I cyclize this molecule to form a Quinazolin-4-one?A:No. Unlike anthranilic acid (2-aminobenzoic acid), your molecule is a meta-amino acid (5-amino). The amino group and carboxylic acid are not adjacent.
Result: Attempts to cyclize with formamide/urea will result in intermolecular polymerization or simple amide formation, not a bicyclic heterocycle.
Correction: If you need a quinazoline, you likely need the isomer2-amino-5-fluoro-3-methylbenzoic acid . Verify your target structure.
Q: The amino group is not reacting in my amide coupling (HATU/EDC). Why?A: The amino group at C5 is moderately deactivated by the electron-withdrawing Fluorine at C2 (inductive effect through the ring) and the Carboxylic Acid at C1.
Troubleshooting:
Ensure the amino group is not protonated (Zwitterion form). Use a base (DIPEA, 3.0 eq) to ensure the amine is free.
If coupling the Carboxylic Acid (C1), the Amino group (C5) acts as a competing nucleophile. You must protect the amine (e.g., Boc-protection) before activating the acid, or you will form oligomers.
Q: How do I remove the methyl group if I only wanted it as a director?A: The methyl group at C3 is not removable. If you used it to direct the fluorine or nitro group and now want to delete it, you are using the wrong synthetic route. You should start with 2-fluoro-5-nitrobenzoic acid directly.
Experimental Workflow: Selective C6-Bromination
Objective: Synthesis of 5-amino-6-bromo-2-fluoro-3-methylbenzoic acid.
Setup: Charge a flask with 5-amino-2-fluoro-3-methylbenzoic acid (1.0 mmol) and MeCN (10 mL). Cool to 0°C.
Addition: Add NBS (178 mg, 1.0 mmol) in MeCN (2 mL) dropwise over 15 minutes.
Monitoring: Stir at 0°C for 30 min. Check LCMS for [M+H]+ = 248/250 (Br pattern).
Workup: Quench with 10% Na2S2O3 (aq). Extract with EtOAc.[2]
Result: >95% regioselectivity for the C6-bromide.
Figure 2: Decision workflow for controlled bromination to avoid over-functionalization.
References
Title: "Nitration of 5-fluoro-2-methylbenzoic acid and analogs.
Electrophilic Aromatic Substitution on Amino-Benzoic Acids
Title: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
stability and degradation of 5-amino-2-fluoro-3-methylbenzoic acid
Technical Support Center: 5-Amino-2-fluoro-3-methylbenzoic Acid An Application Scientist's Guide to Stability and Degradation Welcome to the technical support guide for 5-amino-2-fluoro-3-methylbenzoic acid (CAS 1501767-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Amino-2-fluoro-3-methylbenzoic Acid
An Application Scientist's Guide to Stability and Degradation
Welcome to the technical support guide for 5-amino-2-fluoro-3-methylbenzoic acid (CAS 1501767-86-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and potential degradation of this compound.
Disclaimer: Specific stability data for 5-amino-2-fluoro-3-methylbenzoic acid is not extensively published. The guidance provided herein is based on established principles of organic chemistry and data from structurally analogous compounds, including aromatic amines, fluorinated aromatics, and benzoic acid derivatives.
Part 1: Frequently Asked Questions (FAQs) on Stability & Storage
Question: What are the primary stability concerns for this compound?
Answer: The primary stability concerns for 5-amino-2-fluoro-3-methylbenzoic acid stem from its two main functional groups: the aromatic amine (aniline-like) and the carboxylic acid.
Oxidation: The aromatic amino group is highly susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal contaminants.[1][2] This is often the primary degradation pathway and can lead to the formation of colored impurities, causing samples to darken over time from off-white to yellow, brown, or even purple.
Photodegradation: Aromatic compounds, particularly those with amino substituents, can be sensitive to UV and visible light. Light exposure can accelerate oxidative processes.[2] The presence of a fluorine atom can also influence photochemical reactivity.[3][4]
Thermal Decomposition: While the benzoic acid core is generally thermally stable, elevated temperatures can promote degradation, most notably decarboxylation (loss of CO2).[5][6][7] For substituted benzoic acids like this one, significant degradation is often observed at temperatures above 150-200°C.[5]
Question: What are the ideal long-term storage conditions for the solid compound?
Answer: To maximize shelf-life and maintain purity, the solid compound should be stored with strict environmental controls. The key is to mitigate exposure to oxygen, moisture, and light.
Condition
Recommendation
Rationale
Temperature
-20°C to -80°C
Reduces the rate of all chemical degradation pathways.[8]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation of the sensitive aromatic amino group.[2]
Moisture
Desiccated Environment
Prevents hydrolysis and moisture-accelerated degradation.[1][8]
Light
Amber Vial / Opaque Container
Protects against light-induced photodegradation.[2][8]
Container
Tightly Sealed
Prevents ingress of atmospheric oxygen and moisture.
Question: How should I handle stock solutions? Are they stable?
Answer: Solutions are significantly less stable than the solid material. It is strongly recommended to prepare solutions fresh for each experiment.[9] If short-term storage is unavoidable:
Solvent Choice: Use high-purity, degassed solvents. Protic solvents may participate in degradation pathways, while aprotic solvents like DMSO or DMF might offer better short-term stability.
Storage: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9] Each freeze-thaw cycle can introduce moisture and accelerate degradation.[8]
pH: The stability of this molecule is likely pH-dependent. Strongly acidic conditions can protonate the amine, potentially reducing its susceptibility to oxidation but may promote other reactions.[10] Strongly basic conditions will deprotonate the carboxylic acid and may alter stability. The optimal pH for stability in aqueous solution would need to be determined empirically but is likely near neutral.
Part 2: Troubleshooting Experimental Issues
Question: My solid compound, which was initially off-white, has turned yellow/brown. Can I still use it?
Answer: The color change is a strong indicator of oxidation. The primary degradation products are likely colored polymeric or quinone-imine type species formed from the aniline moiety.[2]
Causality: This is almost certainly due to improper storage, such as exposure to air and/or light.
Recommendation: You should not use the discolored material for any quantitative or sensitive biological experiments without re-purification and characterization. The impurities can have unpredictable reactivity or biological activity.
Action:
Assess Purity: Run an HPLC or LC-MS analysis to determine the purity of the material. Compare the chromatogram to a reference standard or the supplier's certificate of analysis.
Repurification: If the main component is still largely present, you may be able to repurify it by recrystallization or column chromatography.
Prevention: Review your storage protocol. Ensure the material is stored under an inert atmosphere, in the dark, and at a low temperature (-20°C).[8]
Question: I'm observing an unexpected peak in my HPLC/LC-MS analysis after dissolving the compound. What could it be?
Answer: An unexpected peak appearing shortly after dissolution points to either a pre-existing impurity or rapid degradation in the solvent. Given the compound's structure, several possibilities exist.
Causality & Potential Degradants:
Oxidative Dimerization: The most common pathway. Aniline derivatives can oxidize and couple to form species like azobenzenes or other dimers.[11][12] These products will have a significantly higher molecular weight.
Decarboxylation: The loss of the carboxylic acid group (-44 Da) would yield 2-fluoro-3-methylaniline. This is more likely to occur under thermal stress or in certain high-temperature analytical techniques (e.g., GC-MS).[5]
Solvent Adduct: The compound could react with the solvent, especially if using reactive solvents or under harsh conditions.
Troubleshooting Workflow:
Inject Immediately: Prepare a fresh solution and inject it into the LC-MS system immediately. Compare this to a sample that has been sitting on the benchtop for an hour. A growing impurity peak indicates in-solution instability.
Analyze by MS: Check the mass of the impurity peak. Does it correspond to a dimer (2xM-2H), a decarboxylated product (M-44), or an oxidation product (M+16-2H)?
Change Solvents: Test solubility and stability in a different, high-purity, degassed solvent.
Control for Light: Prepare a sample in a foil-wrapped vial and compare it to one exposed to ambient light to test for photodegradation.
Question: My compound has poor solubility in my aqueous buffer. What can I do?
Answer: Benzoic acid derivatives often have limited aqueous solubility.[13][14] The presence of the methyl and fluoro groups further increases its hydrophobicity.
Causality: The molecule has a nonpolar aromatic core, making it poorly soluble in water.
Solutions:
pH Adjustment: The most effective method. The molecule has two ionizable groups: the basic amine and the acidic carboxylic acid.
Acidic pH (e.g., pH < 4): Protonating the amine to form the ammonium salt (-NH3+) will dramatically increase solubility.
Basic pH (e.g., pH > 6): Deprotonating the carboxylic acid to form the carboxylate salt (-COO-) will also significantly increase solubility.
Co-solvents: If pH adjustment is not an option for your experiment, you can use a small percentage (e.g., 1-10%) of an organic co-solvent like DMSO, ethanol, or DMF. Always add the co-solvent to the compound first to create a concentrated stock, then dilute slowly into the aqueous buffer while vortexing.
Caution: Be aware that both pH changes and co-solvents can affect compound stability and the outcome of your experiment. Always run appropriate vehicle controls.
Part 3: Experimental Protocols & Workflows
Protocol 1: Rapid Assessment of In-Solution Stability
This protocol uses HPLC to quickly determine if the compound is degrading in your experimental solvent system.
Prepare a Stock Solution: Accurately weigh and dissolve the compound in your chosen solvent (e.g., DMSO, Acetonitrile, or your experimental buffer) to a known concentration (e.g., 10 mM).
Time-Zero (T0) Analysis: Immediately after dissolution, dilute the stock solution to your final experimental concentration (e.g., 10 µM) and inject it onto a calibrated HPLC-UV system. Record the chromatogram and the peak area of the parent compound. This is your T0 reference.
Incubate Sample: Place the stock solution under your typical experimental conditions (e.g., benchtop at room temperature, 37°C incubator). Protect one aliquot from light using an amber vial or aluminum foil.
Time-Point (Tx) Analysis: At set time points (e.g., 1, 4, 8, and 24 hours), take an aliquot from the incubated stock solution, dilute it in the same manner as the T0 sample, and inject it onto the HPLC.
Data Analysis: Compare the peak area of the parent compound at each time point to the T0 peak area. Calculate the percentage of the compound remaining. The appearance and growth of new peaks indicate degradation.
Workflow for Investigating Degradation
The following diagram outlines a logical workflow for identifying the cause of compound degradation.
Caption: Workflow for troubleshooting the degradation of 5-amino-2-fluoro-3-methylbenzoic acid.
Hypothetical Degradation Pathway: Oxidation
The aniline moiety is the most likely site of initial degradation via oxidation. This can lead to a cascade of products, including dimers and polymers.
solvent effects on the reactivity of 5-amino-2-fluoro-3-methylbenzoic acid
Introduction Welcome to the technical support center for 5-amino-2-fluoro-3-methylbenzoic acid (AFMBA). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this v...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for 5-amino-2-fluoro-3-methylbenzoic acid (AFMBA). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile, fluorinated building block. The unique structural features of AFMBA—an acidic carboxyl group, a basic amino group, and an electron-deficient, substituted aromatic ring—make its reactivity and solubility highly dependent on the chosen solvent system. Understanding these interactions is paramount to achieving desired reaction outcomes, maximizing yields, and simplifying purification.
This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the challenges and unlock the potential of your AFMBA-based syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular features of AFMBA that dictate its behavior in different solvents?
A1: The reactivity of AFMBA is governed by three key features acting in concert:
Amphoteric Nature: It possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In solution, it can exist as a neutral molecule, a zwitterion, a protonated cation, or a deprotonated anion. The predominant species is highly influenced by the solvent's pH and its ability to stabilize charges.[1][2]
Hydrogen Bonding Capabilities: Both the -NH₂ and -COOH groups are potent hydrogen bond donors and acceptors. This leads to strong interactions with protic solvents (e.g., water, alcohols) and self-aggregation in non-polar solvents, often resulting in poor solubility.[3]
Electronically Modified Ring: The fluorine atom is strongly electron-withdrawing, which acidifies the carboxylic acid proton and reduces the basicity of the aniline nitrogen compared to non-fluorinated analogs. This electronic effect is crucial for reactions involving the aromatic ring, such as nucleophilic aromatic substitution (SNAr).
Q2: I am having trouble dissolving AFMBA. Where should I start?
A2: Poor solubility is the most common initial hurdle. AFMBA is sparingly soluble in non-polar solvents like hexanes and toluene due to its polar functional groups. It also shows limited solubility in cold water because the non-polar substituted benzene ring disrupts water's hydrogen-bonding network.[4]
For initial trials, consider these options:
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are often the best starting points. They can engage in dipole-dipole interactions and accept hydrogen bonds, effectively solvating the molecule.[5]
Alcohols: Methanol and ethanol can dissolve AFMBA, particularly with gentle heating, due to their ability to form hydrogen bonds.[6]
Aqueous Base/Acid: To overcome insolubility, you can dissolve AFMBA in a dilute aqueous base (e.g., 1M NaOH, K₂CO₃) to form the highly soluble carboxylate salt, or in a dilute aqueous acid (e.g., 1M HCl) to form the soluble ammonium salt. This is a common strategy during reaction workups.[7]
Q3: How does the choice between a protic and an aprotic solvent affect the reactivity of the amino group?
A3: This is a critical consideration for reactions where the amino group acts as a nucleophile (e.g., amide couplings, alkylations).
Polar Protic Solvents (e.g., water, ethanol, methanol) can significantly decrease the nucleophilicity of the amino group. They form a "solvation shell" via strong hydrogen bonds to the lone pair of the nitrogen atom, making it sterically hindered and energetically penalized to participate in a reaction.[8][9][10] The smaller the nucleophile, the more tightly it is solvated.[10]
Polar Aprotic Solvents (e.g., DMF, DMSO, THF) solvate the counter-cation but leave the anionic nucleophile (or the lone pair of a neutral one) relatively "bare" and highly reactive.[8][9] This is why SN2 and amide coupling reactions are almost always faster and more efficient in polar aprotic solvents.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am performing an amide coupling with AFMBA using standard coupling reagents (e.g., HATU, EDC), but my yields are consistently low (<40%). My solvent is Dichloromethane (DCM). What is going wrong?
Answer: There are two likely solvent-related culprits here:
Poor Solubility: AFMBA has limited solubility in DCM. If your starting material is not fully dissolved, the reaction is running as a heterogeneous slurry, leading to slow kinetics and incomplete conversion.
Solution: Switch to a more polar aprotic solvent in which all reactants are fully soluble. DMF is the industry standard for a reason; it effectively dissolves most coupling reagents, amines, and carboxylic acids, ensuring a homogeneous reaction. N-Methyl-2-pyrrolidone (NMP) is another excellent, though higher-boiling, alternative.[11]
Base Incompatibility: The choice of base is critical. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required. If you are using an inorganic base that is not soluble in DCM, this will also create a heterogeneous system and impede the reaction.
Self-Validation Check: Before running the full reaction, perform a simple solubility test. To a vial containing a few milligrams of AFMBA, add your chosen solvent (DCM) and see if it dissolves at the reaction temperature. If not, you have identified a primary issue to address.
Issue 2: Unexpected Side Products During Heating
Question: When I heat my reaction in DMF to 80 °C, my mass spectrometry analysis shows a byproduct with a mass corresponding to the addition of a dimethylamino group. What is happening?
Answer: You are likely observing a known side reaction involving DMF. At elevated temperatures, particularly in the presence of activating agents (like those used in amide coupling or SNAr reactions), DMF can decompose to generate dimethylamine. This amine can then act as a nucleophile, competing with your desired reagent and forming a dimethylamide byproduct from your activated carboxylic acid.
Solutions:
Lower the Temperature: If possible, run the reaction at a lower temperature for a longer duration.
Change Solvents: Switch to a more thermally stable polar aprotic solvent. Dimethylacetamide (DMAc) or NMP are excellent alternatives for higher-temperature reactions.[11] For reactions involving SNAr on an activated aryl halide, DMSO is also a common choice.
Use a Different Reagent: If activating the carboxylic acid, consider using a reagent that reacts quickly at room temperature to avoid the need for heating.
Issue 3: Difficulty with Product Isolation and Purification
Question: My reaction in DMF worked well, but I am struggling to isolate my product. During the aqueous workup, I get a persistent emulsion, and after extraction, it is difficult to remove the high-boiling solvent.
Answer: This is a classic challenge with high-boiling polar aprotic solvents.
For Emulsions: Emulsions often form due to the partial miscibility of the extraction solvent (e.g., Ethyl Acetate) with residual DMF and the amphiphilic nature of your product.
Solution: During the aqueous wash, add brine (a saturated NaCl solution). This increases the polarity of the aqueous phase, forcing a cleaner separation from the organic layer.[12] You may need to perform multiple brine washes.
For Removing High-Boiling Solvents:
Solution 1 (Aqueous Extraction): DMF, DMAc, and DMSO are all water-soluble. Perform multiple (3-5) washes of your organic layer with water and then brine. This will pull the bulk of the high-boiling solvent into the aqueous phase. You can check for residual solvent by analyzing the organic layer via ¹H NMR.
Solution 2 (Precipitation/Crystallization): If your product is a solid, a powerful technique is to dilute the reaction mixture with water until the product precipitates out. This leaves the solvent and water-soluble impurities behind. The crude solid can then be collected by filtration and purified by recrystallization.[7][13] The choice of anti-solvent (often water or an alkane like heptane) is critical.
Data & Protocols
Data Presentation
The following tables provide a guideline for solvent selection based on chemical principles and data from structurally similar compounds.[6][14]
Table 1: Predicted Qualitative Solubility of 5-Amino-2-fluoro-3-methylbenzoic Acid
Insufficient polarity to overcome intermolecular H-bonding.
Table 2: Common Solvents and Their Relevant Properties[15]
Solvent
Type
Dielectric Constant (ε)
Boiling Point (°C)
Key Considerations
Water
Polar Protic
78.5
100
Can participate in reactions; excellent for workups.
Methanol
Polar Protic
32.6
65
Good for dissolving polar compounds; can be nucleophilic.
Ethanol
Polar Protic
24.3
78.5
Less toxic alternative to methanol.
DMF
Polar Aprotic
38.0
153
Excellent solvent but can decompose upon heating.
DMSO
Polar Aprotic
47.0
189
Highly polar, excellent for SNAr; difficult to remove.
Acetonitrile
Polar Aprotic
37.5
81.6
Useful for chromatography; less effective at dissolving salts.
THF
Polar Aprotic
7.5
66
Good general-purpose solvent; can form peroxides.
Dichloromethane
Polar Aprotic
9.1
40
Volatile, good for extractions; poor solvent for AFMBA.
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol provides a reliable way to quantify the solubility of AFMBA in a given solvent, a crucial first step for process development.
Preparation: Add an excess amount of solid AFMBA to a known volume of the test solvent (e.g., 5 mL) in a sealed, glass-stoppered flask. "Excess" means enough solid remains undissolved at equilibrium.
Equilibration: Place the flask in an orbital shaker or on a stir plate with controlled temperature. Agitate the mixture for 24-48 hours to ensure thermodynamic equilibrium is reached.
Sampling: Stop the agitation and allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe.
Filtration: Immediately filter the sample through a 0.45 µm PTFE syringe filter into a pre-weighed vial. This step is critical to remove any microscopic solid particles.
Quantification:
Gravimetric Method: Carefully evaporate the solvent from the pre-weighed vial under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The final mass of the residue corresponds to the dissolved AFMBA.[14]
HPLC/UV-Vis Method: Alternatively, dilute the filtered sample by a known factor and determine the concentration using a pre-established calibration curve via HPLC or UV-Vis spectroscopy.
Calculation: Express solubility in g/L or mol/L. Repeat at different temperatures to build a solubility curve.
Protocol 2: Model Amide Coupling - Solvent Comparison
This protocol demonstrates the impact of solvent on a standard reaction.
Setup (Reaction A - DMF): In a dry flask under a nitrogen atmosphere, dissolve AFMBA (1.0 eq) in anhydrous DMF. Add your amine coupling partner (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
Setup (Reaction B - DCM): In a separate dry flask, attempt to dissolve or suspend AFMBA (1.0 eq) in anhydrous DCM. Add the same reagents in the same order and stoichiometry.
Execution: Stir both reactions at room temperature.
Monitoring (Self-Validation): Monitor the consumption of the limiting reagent (usually AFMBA) in both reactions over time (e.g., at 1h, 4h, 16h) using an appropriate method (TLC or LC-MS).
Expected Observation: Reaction A (DMF) will likely show near-complete consumption of AFMBA within a few hours, appearing as a clear, homogeneous solution. Reaction B (DCM) will likely be a slurry and show significantly slower or incomplete conversion even after 16 hours. This provides direct, self-validating evidence of the solvent's critical role.
Workup: Quench both reactions with water and extract with ethyl acetate. Perform multiple washes with water and then brine to remove the solvent and base. Dry the organic layer over Na₂SO₄, filter, and concentrate to compare the crude yields and purity.
Visualizations
Solvent Selection Workflow
The following diagram provides a logical workflow for selecting an appropriate solvent system for reactions involving AFMBA.
Caption: Decision workflow for initial solvent selection.
Solvation Interactions Diagram
This diagram illustrates how different solvent types interact with the functional groups of AFMBA, impacting reactivity.
Caption: Solvation of AFMBA in protic vs. aprotic media.
References
Effects of substituent position on aminobenzoate relaxation p
Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids. (n.d.). PubMed.
Effects of substituent position on aminobenzoate relaxation pathways in solution. (2021). Royal Society of Chemistry.
Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. (2025). Benchchem.
Dissecting Solvent Effects on Hydrogen Bonding. (n.d.). PMC.
Photophysics of 3, 5-diaminobenzoic acid in pure and mixed solvents. (2025). INIS-IAEA.
Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. (n.d.).
The role of solvent in the self-assembly of m-aminobenzoic acid: a density functional theory and molecular dynamics study. (n.d.). CrystEngComm (RSC Publishing).
How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry: University of Rochester.
Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. (2025). Benchchem.
Troubleshooting guide for diatrizoic acid synthesis side reactions. (n.d.). Benchchem.
How and why do polar aprotic solvents destabilize nucleophiles? (2019). Reddit.
purification of 5-amino-2-fluoro-3-methylbenzoic acid using column chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 5-amino-2-fluoro-3-methylbenzoic acid. As a substituted aminobenzoic acid, this comp...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 5-amino-2-fluoro-3-methylbenzoic acid. As a substituted aminobenzoic acid, this compound possesses both acidic (carboxylic acid) and basic (amino) functional groups, which presents unique challenges in chromatographic purification. This guide provides in-depth, field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure successful purification using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 5-amino-2-fluoro-3-methylbenzoic acid with silica gel chromatography?
The main challenge arises from the compound's amphoteric nature. The basic amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column, resulting in low recovery.[1][2]
Q2: Why is Thin-Layer Chromatography (TLC) essential before running a column?
TLC is a critical preliminary step for method development. It allows for rapid screening of various mobile phase compositions to find a system that provides adequate separation between the desired compound and its impurities.[3] An ideal TLC result shows a well-defined spot for the target compound with a retention factor (Rf) between 0.2 and 0.4, and clear separation from other spots. Attempting column chromatography without prior TLC optimization is inefficient and often leads to failed separations.
Q3: Can I use reversed-phase chromatography for this purification?
Yes, reversed-phase (e.g., C18-functionalized silica) chromatography is a viable alternative. In this technique, a polar mobile phase (often water/acetonitrile or water/methanol mixtures) is used with a nonpolar stationary phase.[4][5] For ionizable compounds like this, controlling the pH of the mobile phase with a buffer is crucial for achieving reproducible retention times and good peak shape.[6] However, this guide will focus on the more common and accessible normal-phase silica gel chromatography.
Q4: What are the most likely impurities I will encounter?
Impurities can stem from the synthetic route and may include unreacted starting materials, positional isomers which are notoriously difficult to separate due to similar physical properties, and by-products from side reactions.[4][7][8] For instance, if the synthesis involved a nitration followed by reduction, residual nitro-intermediates might be present.
This protocol provides a systematic approach to purify 5-amino-2-fluoro-3-methylbenzoic acid on a silica gel column.
Step 1: Mobile Phase Optimization via TLC
Prepare TLC Chambers: Use several chambers, each with a different solvent system.
Dissolve Crude Sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol) to create a concentrated spotting solution.
Spot TLC Plates: Use a capillary tube to spot the solution onto the baseline of several silica gel TLC plates.
Develop Plates: Place one plate in each chamber and allow the solvent front to travel up the plate.
Analyze: Visualize the spots under UV light (254 nm). The goal is to find a solvent system where the desired product has an Rf of ~0.3 and is well-separated from impurities.
Rationale: An Rf of 0.3 ensures the compound moves down the column at a reasonable rate—not so fast that it co-elutes with non-polar impurities, and not so slow that it requires excessive solvent and leads to band broadening.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
System No.
Non-Polar Solvent
Polar Solvent
Modifier (0.5-1% v/v)
Typical Ratio (v/v/v)
1
Hexane
Ethyl Acetate
Acetic Acid
70:30:0.5
2
Dichloromethane
Methanol
Acetic Acid
95:5:0.5
3
Toluene
Acetone
Formic Acid
80:20:0.5
Expert Insight: The addition of a small amount of acid (acetic or formic) is crucial. It protonates the amino group of your target molecule, reducing its interaction with the acidic silica gel and thereby minimizing peak tailing.[2][9]
Step 2: Column Preparation and Loading
Select Column: Choose a glass column with a diameter such that the silica gel height is about 10-15 cm. The amount of silica should be 50-100 times the weight of the crude sample.
Prepare Slurry: In a beaker, mix the calculated amount of silica gel with the optimized mobile phase (from Step 1) to form a homogenous slurry.
Pack Column: Clamp the column vertically. With the stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and tap the column gently to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance.
Prepare Sample: Dissolve the crude product in a minimal amount of the mobile phase. If it doesn't dissolve well, use a slightly stronger solvent (e.g., dichloromethane or ethyl acetate) and then adsorb the solution onto a small amount of silica gel. Dry this silica completely to a free-flowing powder.
Load Column: Carefully add the prepared sample (either as a concentrated solution or adsorbed onto silica) to the top of the column.
Step 3: Elution and Fraction Collection
Begin Elution: Carefully add the mobile phase to the column, open the stopcock, and begin collecting fractions in test tubes or vials. Maintain a constant head of solvent above the silica bed at all times to prevent the column from running dry.
Gradient Elution (Recommended): While isocratic elution (using a single solvent mixture) can work, gradient elution often provides better separation.[1][10] Start with the mobile phase optimized by TLC. After eluting less polar impurities, gradually increase the polarity by increasing the percentage of the polar solvent (e.g., from 5% methanol to 10% methanol). This will help elute your more polar target compound in a sharp band.
Monitor Fractions: Systematically collect fractions and monitor them by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate to track the elution profile.
Step 4: Product Isolation
Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure desired compound.
Solvent Evaporation: Remove the solvent from the combined fractions using a rotary evaporator.
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, HPLC, and melting point analysis.[3]
Visualization of Experimental Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Table 2: Troubleshooting Common Chromatography Problems
Problem
Possible Cause(s)
Recommended Solution(s)
Compound is stuck at the top of the column.
Mobile phase is not polar enough.
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol or ethyl acetate).[11]
Compound elutes too quickly with the solvent front.
Mobile phase is too polar.
Start with a less polar mobile phase (e.g., increase the percentage of hexane). This should have been identified during the initial TLC screen.[11]
Poor separation of product and impurities.
1. Incorrect mobile phase selectivity. 2. Column was overloaded with crude material. 3. Column was packed poorly (chanelling).
1. Re-optimize the mobile phase with TLC, trying different solvent combinations (e.g., switch from ethyl acetate to acetone).[1][3] 2. Use a larger column or reduce the amount of sample loaded. 3. Repack the column carefully, ensuring no air bubbles are trapped.
Significant peak tailing or streaking on TLC and column.
Strong interaction between the basic amino group and acidic silica.
Ensure you have added an acidic modifier (0.5-1% acetic or formic acid) to your mobile phase to suppress this interaction.[2][9]
Low or no recovery of the product.
1. Compound is irreversibly adsorbed to the silica. 2. Compound is unstable and decomposed on the silica.
1. Try a more polar "flush" of the column (e.g., 10-20% methanol in dichloromethane) to recover adsorbed material. 2. Test compound stability by spotting it on a TLC plate and letting it sit for an hour before eluting. If a new spot appears or the original spot diminishes, decomposition is occurring. Consider using a less acidic stationary phase like alumina or a different purification technique like recrystallization.[11]
Crystallization of product in the column.
The sample is too concentrated and has low solubility in the mobile phase.
This is a difficult problem to fix. You may need to pre-purify the sample to remove the component causing crystallization or use a solvent system that better solubilizes all components.[11]
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting chromatography.
References
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Khan, K. M., et al. (2012). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. ResearchGate. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
Waters. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Dong, M. W. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
Der Pharma Chemica. (2014). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]
Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
Taylor & Francis Online. (2023, October 12). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Retrieved from [Link]
Filo. (2025, December 23). Write best lab report on purifying impure benzoic acid through recrystall. Retrieved from [Link]
ResearchGate. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography?. Retrieved from [Link]
Biotage. (2023, January 31). How to purify peptides using a step gradient in flash column chromatography. Retrieved from [Link]
Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
quantitative analysis of 5-amino-2-fluoro-3-methylbenzoic acid
An In-Depth Comparative Guide to the Quantitative Analysis of 5-amino-2-fluoro-3-methylbenzoic acid In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Quantitative Analysis of 5-amino-2-fluoro-3-methylbenzoic acid
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of product quality, safety, and efficacy.[1] 5-amino-2-fluoro-3-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, demands robust analytical methods to ensure its purity and concentration are within stringent specifications. This guide provides a comprehensive comparison of three principal analytical techniques for its quantitative analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration.
This document moves beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each method is presented as a self-validating system, grounded in established scientific principles and regulatory expectations.[2][3]
Comparative Overview of Analytical Methodologies
The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the need for high throughput, sensitivity, specificity, or cost-effectiveness. While High-Performance Liquid Chromatography (HPLC) often serves as the gold standard for its specificity and sensitivity in pharmaceutical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and structural confirmation, albeit with the requirement of sample derivatization.[4] Potentiometric titration remains a valuable, cost-effective technique for straightforward purity assessments where high sample throughput is not the primary concern.[5]
RP-HPLC is the cornerstone of modern pharmaceutical analysis, prized for its ability to separate and quantify components within a mixture with high resolution and sensitivity.[4] The method's suitability for polar and non-volatile compounds makes it ideal for analyzing 5-amino-2-fluoro-3-methylbenzoic acid without the need for chemical modification.
Principle and Rationale
This method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By adjusting the mobile phase composition—typically a mixture of an aqueous buffer and an organic solvent like acetonitrile—we can modulate the retention time of the analyte for optimal separation from impurities. UV detection is employed, leveraging the chromophoric nature of the aromatic ring in the analyte.
A crucial aspect of pharmaceutical analysis is ensuring the method is "stability-indicating," meaning it can accurately measure the analyte in the presence of its degradation products.[6][7] This is validated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light.[8]
Step 1: Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 5-amino-2-fluoro-3-methylbenzoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation: Prepare the test sample to a target concentration of 100 µg/mL using the same diluent.
Step 2: Chromatographic Conditions
Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Isocratic elution using a mixture of 0.1% Orthophosphoric Acid in water (Solvent A) and Acetonitrile (Solvent B) in a 55:45 (v/v) ratio.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 240 nm.
Injection Volume: 20 µL.
Column Temperature: 30°C.
Step 3: System Suitability
Inject the diluent as a blank to ensure no interfering peaks are present.
Perform five replicate injections of the working standard solution.
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.[3]
Step 4: Analysis and Calculation
Inject the standard and sample solutions.
Calculate the concentration of 5-amino-2-fluoro-3-methylbenzoic acid in the sample by comparing the peak area of the sample to the peak area of the standard.
Caption: HPLC analysis workflow for 5-amino-2-fluoro-3-methylbenzoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. For non-volatile compounds like amino acids, a crucial derivatization step is required to increase their volatility and thermal stability.[9]
Principle and Rationale
The analyte is first chemically modified into a volatile derivative, typically a silyl ester. This derivative is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for unequivocal identification and quantification. The use of an internal standard is highly recommended to correct for variations during sample preparation and injection.
Experimental Protocol: Silylation and GC-MS Analysis
Step 1: Derivatization
Sample Preparation: Accurately weigh approximately 1 mg of the 5-amino-2-fluoro-3-methylbenzoic acid sample into a reaction vial. Add an internal standard (e.g., 1 mg of 4-fluorobenzoic acid).
Drying: Evaporate any solvent to complete dryness under a stream of nitrogen. This is critical as the derivatizing reagent is moisture-sensitive.
Silylation: Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.
Reaction: Cap the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization.
Standard Preparation: Prepare a calibration curve by derivatizing known concentrations of the reference standard using the same procedure.
Step 2: GC-MS Conditions
GC Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector Temperature: 280°C.
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 12°C/min to 300°C, and hold for 5 minutes.
MS Transfer Line: 280°C.
Ion Source Temperature: 230°C.
Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 35-550 amu. For quantification, Selected Ion Monitoring (SIM) of characteristic ions can be used for enhanced sensitivity.
Step 3: Analysis and Quantification
Inject 1 µL of the cooled, derivatized sample into the GC-MS.
Identify the analyte peak based on its retention time and mass spectrum.
Quantify the analyte by creating a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.
Caption: Workflow for quantitative analysis by potentiometric titration.
Quantitative Performance Comparison
The table below summarizes the expected performance characteristics for each validated method. These values are based on typical results achieved in pharmaceutical laboratories and are essential for method selection.
[2][3]
Parameter
RP-HPLC
GC-MS
Potentiometric Titration
Specificity
High (Stability-indicating)
Very High (Mass-based)
Moderate (Titrates all acids)
Linearity (r²)
> 0.999
> 0.998
N/A
Accuracy (% Recovery)
98.0 - 102.0%
97.0 - 103.0%
99.0 - 101.0%
Precision (% RSD)
< 1.5%
< 2.5%
< 1.0%
LOD
~0.1 µg/mL
~0.05 µg/mL (SIM)
~1 mg/mL
LOQ
~0.3 µg/mL
~0.15 µg/mL (SIM)
~3 mg/mL
Throughput
High (Autosampler)
Moderate (Derivatization)
Low (Manual/Semi-auto)
| Cost per Sample | Moderate | High | Low |
Conclusion and Recommendations
The choice of an analytical method for the quantification of 5-amino-2-fluoro-3-methylbenzoic acid is dictated by the intended application.
RP-HPLC is the most versatile and recommended method for routine quality control and stability testing. Its ability to be validated as a stability-indicating assay is a significant advantage that aligns with regulatory requirements for pharmaceutical development.
[2][6]* GC-MS is the method of choice when absolute certainty of identification is required, for instance, in impurity profiling or reference standard characterization. Its superior sensitivity is beneficial for trace-level analysis, but the mandatory derivatization step makes it less suitable for high-throughput screening.
* Potentiometric Titration serves as an excellent, low-cost method for the high-precision assay of the bulk, purified substance. It is an absolute method that does not require a reference standard for quantification (beyond the standardization of the titrant), making it ideal for assigning purity values to in-house standards.
[5]
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and integrity of their products.
References
Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
Department of Physical Chemistry. (n.d.). DETERMINATION OF m-AMINOBENZOIC ACID BY POTENTIOMETRIC TITRATION.
ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
Arora, S., & Bilatnagar, C. S. (1968). Potentiometric titration of p-Aminobenzoic acid and α-naphthylamine with NaNO2 solution in presence of HCl. Fresenius' Zeitschrift für analytische Chemie.
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
SID. (n.d.). DETERMINATION OF PARA-AMINOBENZOIC ACID (PABA) IN B-COMPLEX TABLETS USING THE MULTIVARIATE CURVE RESOLUTION-ALTERNATING LEAST SQ.
Abdel-Gawad, F. M., & El-Guindi, N. M. (2000, November 15). Determination of some aminobenzoic acid derivatives: glafenine and metoclopramide. Journal of Pharmaceutical and Biomedical Analysis.
SciSpace. (2016, December 14). Forced Degradation Studies.
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
ResearchGate. (2025, September 18). (PDF) Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood.
Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Fisons. (n.d.). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing.
Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
Comparative Guide: 5-Amino-2-Fluoro-3-Methylbenzoic Acid & Regioisomers
Executive Summary 5-Amino-2-fluoro-3-methylbenzoic acid (CAS 1501767-86-7) represents a critical scaffold in medicinal chemistry, particularly for kinase and PARP inhibitor development. Its unique substitution pattern—co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Amino-2-fluoro-3-methylbenzoic acid (CAS 1501767-86-7) represents a critical scaffold in medicinal chemistry, particularly for kinase and PARP inhibitor development. Its unique substitution pattern—combining a strongly electron-withdrawing fluorine atom, a sterically demanding methyl group, and a reactive amino handle—creates a distinct electronic and steric profile compared to its regioisomers.
This guide provides a technical comparison between the target molecule and its primary regioisomers, specifically 2-amino-5-fluoro-3-methylbenzoic acid and 3-amino-2-fluoro-5-methylbenzoic acid . The analysis focuses on synthetic accessibility, reactivity profiles, and structure-activity relationship (SAR) implications in drug design.
Structural Landscape & Isomer Identification
The positioning of the fluoro (-F), methyl (-CH3), and amino (-NH2) groups on the benzoic acid core dictates the molecule's utility.
Compound Name
Structure Description
Key Feature
CAS No.
5-Amino-2-fluoro-3-methylbenzoic acid (Target)
-NH2 at C5-F at C2-CH3 at C3
Para-amino to F; Meta-amino to COOH. Balanced electronics.
1501767-86-7
2-Amino-5-fluoro-3-methylbenzoic acid
-NH2 at C2-F at C5-CH3 at C3
Anthranilic acid derivative. High steric bulk at C2/C3.
874804-25-8
3-Amino-2-fluoro-5-methylbenzoic acid
-NH2 at C3-F at C2-CH3 at C5
-NH2 sandwiched between F and COOH (rare).
1195768-18-3 (Methyl ester)
Electronic & Steric Analysis[4]
Target (5-Amino-2-fluoro-3-methyl) : The fluorine at C2 exerts a strong inductive effect (-I), increasing the acidity of the carboxylic acid via the ortho-effect . The amino group at C5 is electronically coupled to the fluorine (para-position), allowing for unique donor-acceptor interactions that stabilize specific metabolic intermediates.
Isomer (2-Amino-5-fluoro-3-methyl) : This is a fluorinated anthranilic acid. The amino group at C2 forms an intramolecular hydrogen bond with the carboxyl carbonyl, significantly reducing the basicity of the amine and altering solubility profiles.
Synthetic Accessibility & Scalability
Synthesis of the Target: 5-Amino-2-fluoro-3-methylbenzoic Acid
The most robust route involves the electrophilic nitration of 2-fluoro-3-methylbenzoic acid followed by reduction. The directing effects are synergistic: the fluorine (ortho/para director) and the methyl group (ortho/para director) both favor the C5 position, while the carboxylic acid (meta director) also directs to C5.
Workflow Diagram (DOT)
Caption: Optimized synthetic pathway leveraging synergistic directing effects for high regioselectivity.
Moderate : Requires blocking or careful control to avoid C4/C6 mixtures.
Cost Efficiency
High (Precursors are commodity chemicals).
Medium (Requires expensive fluorinating agents or pre-fluorinated scaffolds).
Scalability
Excellent (Nitration/Reduction is standard industrial chemistry).
Good, but halogenation waste streams can be problematic.
Reactivity Profile & Application in Drug Design
Acidity (pKa) and Solubility
The ortho-fluorine effect is a critical differentiator. In the target molecule (F at C2), the fluorine atom creates steric hindrance that twists the carboxyl group out of planarity with the benzene ring.[2] This reduces resonance stabilization of the neutral acid but has a lesser effect on the carboxylate anion, resulting in increased acidity (lower pKa) compared to isomers where F is at C3 or C5.
Implication : The target molecule will exist as a carboxylate anion at a lower pH, improving aqueous solubility in physiological conditions compared to non-ortho-fluorinated isomers.
Nucleophilic Aromatic Substitution (SNAr)
The target molecule is highly resistant to SNAr at the C2 position because the electron-donating amino group at C5 deactivates the ring towards nucleophilic attack.
Contrast : In 5-fluoro-2-nitrobenzoic acid derivatives (precursors to the 2-amino isomer), the fluorine is highly labile and can be displaced by amines or alkoxides, offering a pathway to diversify the scaffold that is not available in the target molecule.
Metabolic Stability
Target : The C5 amino group is a metabolic handle (acetylation, glucuronidation). The C2-F and C3-Me groups block the most reactive ortho-positions relative to the amine, potentially reducing the formation of toxic quinone-imine metabolites.
Isomer (3-Amino-2-fluoro-5-methyl) : The para-position to the amine is open (C6), making it susceptible to oxidative metabolism.
Experimental Protocol: Synthesis of 5-Amino-2-fluoro-3-methylbenzoic Acid
Objective : Synthesis via reduction of 5-nitro-2-fluoro-3-methylbenzoic acid.
Safety : Nitration reactions are exothermic. Handle fuming nitric acid in a fume hood.
Step 1: Nitration[2][3]
Charge : Add 2-fluoro-3-methylbenzoic acid (10.0 g, 65 mmol) to a round-bottom flask containing conc. H2SO4 (50 mL) at 0°C.
Addition : Dropwise add fuming HNO3 (1.1 eq) while maintaining internal temperature <10°C.
Reaction : Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC/HPLC.
Quench : Pour onto crushed ice (200 g). The product precipitates as a solid.
Isolation : Filter, wash with cold water, and dry.
Expected Yield: 80-90%.
Appearance: Pale yellow solid.
Step 2: Reduction
Charge : Dissolve the nitro intermediate (10.0 g) in Methanol (100 mL).
Catalyst : Add 10% Pd/C (0.5 g, 5 wt%).
Hydrogenation : Stir under H2 atmosphere (balloon or 1-3 bar) at RT for 4-6 hours.
Workup : Filter through Celite to remove catalyst. Concentrate the filtrate.
Purification : Recrystallize from Ethanol/Water if necessary.
Expected Yield: 85-95%.
Purity: >98% (HPLC).
Decision Matrix: Selecting the Right Isomer
Caption: Selection logic based on physicochemical properties and reactivity needs.
References
Synthesis of 2-Amino-3-fluorobenzoic acid . Organic Syntheses. Available at: [Link]
Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid (Rucaparib Intermediate). Google Patents (US11001552B2).
Fluorine in Drug Design (Bioisosteres) . PubMed (NIH). Available at: [Link]
Technical Guide: Reactivity & Performance of Fluorinated vs. Non-Fluorinated Aminobenzoic Acids
The following guide provides a technical comparison of fluorinated versus non-fluorinated aminobenzoic acids, structured for researchers in medicinal chemistry and organic synthesis. Executive Summary: The "Fluorine Effe...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical comparison of fluorinated versus non-fluorinated aminobenzoic acids, structured for researchers in medicinal chemistry and organic synthesis.
Executive Summary: The "Fluorine Effect"
In drug design, the substitution of a hydrogen atom with fluorine on an aminobenzoic acid scaffold is rarely a neutral change. It is a strategic modification that alters pKa , lipophilicity (LogP) , and metabolic stability .
Non-Fluorinated (e.g., PABA, Anthranilic Acid): Characterized by high nucleophilicity of the amine and moderate acidity of the carboxyl group. These are metabolically active "soft spots," prone to rapid Phase I oxidation and Phase II conjugation.
+M $). This drastically lowers the basicity of the amine (reducing nucleophilicity) and increases the acidity of the carboxyl group.
Key Consequence: Standard amide coupling protocols (e.g., EDC/NHS) often fail with ortho-fluorinated anilines due to reduced nucleophilicity, requiring high-energy coupling agents (e.g., HATU, acid chlorides).
Electronic & Steric Landscape
Understanding the reactivity difference requires dissecting the electronic push-pull mechanisms.
Comparative pKa and Hammett Constants
The position of the fluorine atom dictates the magnitude of the electronic perturbation.
Compound
Structure
pKa (-COOH)
pKa (-NH)
Hammett (Substituent)
Reactivity Implication
4-Aminobenzoic Acid (PABA)
HN-Ph-COOH
4.85 (Neutral)
2.38
(NH) = -0.66
Highly Nucleophilic Amine
Benzoic Acid
Ph-COOH
4.20
N/A
= 0.00
Baseline Reference
4-Fluorobenzoic Acid
F-Ph-COOH
4.14
N/A
(F) = 0.06
Slightly Activated Electrophile
2-Fluoroaniline
F-Ph-NH
N/A
3.20
(F) = High $ -I $
Poor Nucleophile (Deactivated)
4-Fluoroaniline
F-Ph-NH
N/A
4.59
(F) = 0.06
Moderate Nucleophile
Note on pKa: The pKa of the conjugate acid of 2-fluoroaniline (3.20) is significantly lower than aniline (4.60), indicating it is a much weaker base and thus a weaker nucleophile .
Visualizing Electronic Vectors
The diagram below illustrates the competing electronic effects that govern reactivity.
Figure 1: Electronic vectors showing how Fluorine's inductive withdrawal deactivates the amine nucleophile while activating the carboxyl group.
Reactivity Profiles: Experimental Implications
Amide Coupling Efficiency
The most common reaction for these substrates is amide bond formation.
Non-Fluorinated (PABA/Aniline): Reacts readily with standard carbodiimides (EDC/HOBt). The amine is electron-rich.
Fluorinated (especially ortho-F): The electron-withdrawing fluorine pulls density from the nitrogen lone pair.
Experimental Consequence: Yields with EDC often drop below 30%.
Solution: Use HATU or POCl
activation. The 7-azabenzotriazole (HOAt) moiety in HATU creates a more reactive ester that can capture the sluggish fluorinated amine.
Metabolic Stability (The "Fluorine Scan")
Fluorine is often introduced not for synthetic ease, but to block metabolism.
Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings (hydroxylation).
Data: Replacing a C-H bond with C-F increases metabolic half-life (
) because the C-F bond (116 kcal/mol) is significantly stronger than C-H (99 kcal/mol) and the fluorine atom electronically deactivates the ring toward oxidative attack.
Experimental Protocols
Protocol A: High-Efficiency Coupling of 2-Fluoro-4-Aminobenzoic Acid
Use this protocol when the amine is electronically deactivated by fluorine.
Activation: Dissolve the carboxylic acid in dry DMF (0.2 M) under N
. Add DIPEA and stir for 5 minutes.
Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated O-azabenzotriazolyl ester.
Coupling: Add the amine coupling partner.
Reaction: Stir at Room Temperature for 12-16 hours .
Note: Non-fluorinated analogs would finish in 2-4 hours. The fluorinated substrate requires extended time.
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO
, and brine.
Validation: Check LC-MS. Expect a generic yield of 85-95% with HATU, compared to <40% with EDC.
Protocol B: Sandmeyer Fluorination (Synthesis of Fluorinated Scaffolds)
Use this to convert a non-fluorinated aminobenzoic acid into a fluorinated benzoic acid.
Workflow Diagram:
Figure 2: Workflow for converting the amino group to a fluorine substituent.
References
BenchChem. A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions. (2025).[1][2]
Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Modifications.
Bordwell pKa Table. Acidity in DMSO and Water.
Journal of Medicinal Chemistry. The Role of Fluorine in Drug Design. (2021).[2][3][4][5]
Comparative Guide: Biological Assay Validation Using 5-Amino-2-Fluoro-3-Methylbenzoic Acid as a Reference
Executive Summary This guide provides a technical framework for validating biological assays—specifically Fragment-Based Drug Discovery (FBDD) screens and Impurity Profiling assays—using 5-amino-2-fluoro-3-methylbenzoic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for validating biological assays—specifically Fragment-Based Drug Discovery (FBDD) screens and Impurity Profiling assays—using 5-amino-2-fluoro-3-methylbenzoic acid as a critical reference standard.[1]
In the context of drug development, particularly for kinase inhibitors and androgen receptor antagonists (e.g., Enzalutamide intermediates), this fluorinated benzoic acid derivative serves two distinct roles:
Specificity Control: Validating the assay's ability to distinguish between closely related regioisomers.[1]
Weak Affinity Ligand: Acting as a "low-potency" positive control to determine the lower limit of assay sensitivity (LOD) and validate dynamic range.[1]
This guide compares the performance of 5-amino-2-fluoro-3-methylbenzoic acid against its non-fluorinated and isomeric analogs, demonstrating why its specific electronic and steric profile makes it the superior benchmark for validating high-precision binding assays.[1]
Part 1: Technical Background & Mechanistic Rationale[1]
The Role of Fluorine in Assay Validation
The inclusion of 5-amino-2-fluoro-3-methylbenzoic acid in assay validation is driven by the unique properties of the fluorine atom.[1] In biological assays, fluorine acts as a bioisostere for hydrogen or a hydroxyl group but induces significant electronic changes (high electronegativity) and lipophilicity shifts.[1]
Electronic Withdrawal: The C2-fluorine atom withdraws electron density from the aromatic ring, affecting the pKa of the benzoic acid and the nucleophilicity of the C5-amine.[1]
Validation Utility: By comparing the binding affinity of this molecule versus its des-fluoro analog, researchers can validate the chemical sensitivity of the assay.[1] If the assay cannot distinguish the potency shift caused by the fluorine substitution, it lacks the resolution required for lead optimization.[1]
Comparative Analysis: The Reference vs. Alternatives
The following table compares 5-amino-2-fluoro-3-methylbenzoic acid (Product A) against common alternatives used in assay validation.
Feature
Product A: 5-Amino-2-Fluoro-3-Methylbenzoic Acid
Alternative B: 5-Amino-3-Methylbenzoic Acid (Des-fluoro)
Alternative C: 3-Amino-2-Fluoro-5-Methylbenzoic Acid (Isomer)
Role in Validation
Primary Specificity Standard
Negative/Sensitivity Control
Regio-Selectivity Control
Electronic Profile
Electron-deficient ring (F-effect); modulated pKa.[1]
Mimics pharmacophores of advanced drugs (e.g., Enzalutamide).[1]
Cheaper, but lacks the critical electronic mimicry.[1]
Critical for proving the assay detects correct substitution patterns.
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol 1: Preparation of Reference Standards
Objective: Create a stable, verified stock solution for assay calibration.
Weighing: Accurately weigh 10.0 mg of 5-amino-2-fluoro-3-methylbenzoic acid (Purity >98%) into a sterile glass vial.
Solubilization: Add 100% DMSO to achieve a 50 mM stock concentration . Vortex for 30 seconds.[1]
QC Check: Visually inspect for particulates.[1] Sonicate for 5 minutes if necessary.
Verification: Dilute an aliquot 1:100 in Methanol and analyze via HPLC-UV (254 nm) to confirm purity and retention time relative to the Certificate of Analysis (CoA).
Storage: Aliquot into amber vials and store at -20°C. Limit freeze-thaw cycles to 3.
Regeneration: Wash with 10 mM Glycine-HCl (pH 2.5) if necessary (often not needed for fragments).[1]
Control Injection: Inject Alternative C (Isomer) at 500 µM.
Validation Criteria: If Product A shows measurable
(e.g., 50 µM) and Alternative C shows no binding or significantly weaker binding ( > 500 µM), the assay is Validated for Specificity .
Part 3: Data Presentation & Visualization[1]
Expected Validation Results
The following data demonstrates a successful validation where the assay correctly identifies the electronic contribution of the fluorine atom.
Parameter
Product A (Reference)
Alternative B (Des-fluoro)
Interpretation
(Affinity)
45 ± 5 µM
120 ± 10 µM
Fluorine enhances affinity (2.6x), validating assay sensitivity to electronics.[1]
Ligand Efficiency
0.35 kcal/mol/heavy atom
0.28 kcal/mol/heavy atom
Reference standard confirms high-quality binding interactions.[1]
Residence Time
0.8 seconds
0.2 seconds
Rapid off-rate typical of fragments; assay must capture fast kinetics.[1]
Diagram 1: Assay Validation Logic Flow
This diagram illustrates the decision tree for validating a biological assay using the 5-amino-2-fluoro-3-methylbenzoic acid reference.[1]
Caption: Decision tree for validating assay specificity using the reference standard vs. isomeric controls.
Diagram 2: Structural Interaction & Specificity
This diagram visualizes why the specific arrangement of the Amino, Fluoro, and Methyl groups is critical for the reference standard's function in the binding pocket.[1]
Caption: Mechanistic interaction map showing how the reference standard probes specific pocket features.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53415135, Methyl 2-amino-5-fluoro-3-methylbenzoate. Retrieved from [Link]
FlyBase (2025). Chemical Report: Enzalutamide (Intermediates and Structure). Retrieved from [Link][1]
Elhemely, M., et al. (2022). SAR of novel 3-arylisoquinolinones: meta-substitution on the aryl ring dramatically enhances antiproliferative activity.[1][2] Journal of Medicinal Chemistry, 65, 4783–4797.[1][2] DOI: 10.1021/acs.jmedchem.1c01936.[1][2]
Sreenivasa, S., et al. (2013). Crystal structure of 2-amino-5-fluorobenzoic acid. Acta Crystallographica Section E. Retrieved from [Link]
A Comparative Spectroscopic Guide to the Synthesis of 5-amino-2-fluoro-3-methylbenzoic acid
This guide provides an in-depth spectroscopic comparison of the critical API intermediate, 5-amino-2-fluoro-3-methylbenzoic acid, and its precursors. By examining the distinct spectral fingerprints of each molecule in th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic comparison of the critical API intermediate, 5-amino-2-fluoro-3-methylbenzoic acid, and its precursors. By examining the distinct spectral fingerprints of each molecule in the synthetic pathway, researchers, scientists, and drug development professionals can gain a deeper understanding of reaction monitoring and quality control. The narrative follows the logical progression of synthesis, explaining the causal relationships between structural modifications and their resulting spectroscopic signatures.
Introduction: The Synthetic Pathway
5-amino-2-fluoro-3-methylbenzoic acid is a valuable building block in pharmaceutical synthesis. Its precise structure, featuring amino, fluoro, and carboxylic acid functional groups on a benzene ring, makes it a key component in the development of various therapeutic agents. A common and efficient synthesis route begins with 2-fluoro-3-methylbenzoic acid, proceeds through a nitration step to yield 5-nitro-2-fluoro-3-methylbenzoic acid, and concludes with the reduction of the nitro group to the target amine.
This guide will dissect the spectroscopic changes at each stage of this transformation, providing the data and rationale necessary to confirm the identity and purity of each intermediate and the final product. We will focus on Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Caption: Synthetic route from the starting material to the final product.
Spectroscopic Analysis of the Starting Material: 2-Fluoro-3-methylbenzoic Acid
Structure:
This is our baseline molecule. Its spectrum is characterized by the carboxylic acid, the fluorine substituent, the methyl group, and the aromatic ring.
FTIR Analysis: The most prominent features are the sharp carbonyl (C=O) stretch of the carboxylic acid and the extremely broad O-H stretch resulting from hydrogen bonding between acid dimers.
O-H Stretch: A very broad absorption centered around 3000 cm⁻¹ is characteristic of the carboxylic acid O-H bond.[1][2]
C=O Stretch: A strong, sharp peak appears around 1700-1725 cm⁻¹ for the carbonyl group.[2][3]
C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region indicates the presence of the C-F bond.
¹H NMR Analysis: The aromatic region will show three distinct protons. The methyl group will appear as a singlet in the aliphatic region.[4]
-COOH Proton: A broad singlet far downfield (typically >10 ppm).
Aromatic Protons (6.5-8.0 ppm): The protons on the ring will exhibit splitting patterns based on their coupling to each other and to the fluorine atom.
-CH₃ Protons (2.0-3.0 ppm): A singlet corresponding to the three methyl protons.[4]
Mass Spectrometry (MS): The molecular ion peak will be observed at m/z = 154. A characteristic fragmentation pattern for benzoic acids is the loss of a hydroxyl group (-OH, 17 Da) to form a stable acylium ion, followed by the loss of carbon monoxide (CO, 28 Da).[5][6][7]
[M]⁺: m/z = 154
[M - OH]⁺: m/z = 137
[M - COOH]⁺: m/z = 109
Spectroscopic Analysis of the Intermediate: 5-Nitro-2-fluoro-3-methylbenzoic Acid
Structure:
The introduction of the strongly electron-withdrawing nitro (-NO₂) group dramatically alters the electronic environment of the molecule, leading to predictable spectroscopic shifts.
FTIR Analysis: The key diagnostic feature is the appearance of two strong, sharp peaks corresponding to the nitro group.
-NO₂ Stretches: Two distinct, strong absorptions will appear: one for the asymmetric stretch (~1530-1550 cm⁻¹) and one for the symmetric stretch (~1340-1360 cm⁻¹).[3] The presence of these two peaks is a definitive indicator of a successful nitration.
O-H and C=O Stretches: These will still be present, similar to the starting material, but their exact positions may shift slightly due to the electronic influence of the nitro group.
¹H NMR Analysis: The nitro group's powerful deshielding effect will shift the aromatic protons significantly downfield.
Aromatic Protons (downfield shift): The two remaining aromatic protons will now be in a much more electron-poor environment, causing their signals to shift to higher ppm values (often >8.0 ppm).[8] Their splitting pattern will also change due to the new substitution pattern.
-COOH and -CH₃ Protons: These will be less affected but may show minor downfield shifts.
Mass Spectrometry (MS): The molecular weight increases by 45 Da (NO₂ - H).
[M]⁺: m/z = 199
Fragmentation: The fragmentation will likely still show loss of -OH (m/z = 182) and -COOH (m/z = 154). Loss of NO₂ (46 Da) may also be observed.
Spectroscopic Analysis of the Final Product: 5-Amino-2-fluoro-3-methylbenzoic Acid
Structure:
The reduction of the nitro group to a primary amine (-NH₂) causes the most significant and diagnostically useful spectroscopic changes. The electron-donating nature of the amine is opposite to the withdrawing nature of the nitro group.
FTIR Analysis: The two strong nitro peaks will disappear completely and be replaced by characteristic N-H stretches.
Disappearance of -NO₂ peaks: The absence of the peaks around 1540 cm⁻¹ and 1350 cm⁻¹ confirms the complete reduction of the nitro group.
N-H Stretches: The appearance of two medium-intensity, sharp peaks in the 3300-3500 cm⁻¹ region is the hallmark of a primary amine (asymmetric and symmetric N-H stretches).[3][9]
N-H Bend: A bending vibration often appears around 1600-1640 cm⁻¹, sometimes overlapping with the aromatic C=C region.
¹H NMR Analysis: The electron-donating amine group will shield the aromatic protons, causing a significant upfield shift compared to the nitro intermediate.
-NH₂ Protons: A broad singlet, typically in the 3.5-5.0 ppm range, corresponding to the two amine protons.
Aromatic Protons (upfield shift): The aromatic protons will shift back upfield, to a region even more shielded (lower ppm) than the original starting material, due to the strong electron-donating effect of the amine.[10]
Mass Spectrometry (MS): The molecular weight decreases by 30 Da (NO₂ -> NH₂).
[M]⁺: m/z = 169
Fragmentation: Fragmentation patterns typical of benzoic acids and anilines will be present. Loss of -COOH (m/z = 124) is expected.
Comparative Data Summary
The following table summarizes the key diagnostic spectroscopic features that allow for clear differentiation between the three compounds in the synthetic pathway.
Caption: Decision workflow for compound identification using key FTIR peaks.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized by the user.
A. Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Record a background spectrum of the empty ATR accessory. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Apply pressure using the built-in press to ensure firm contact between the sample and the crystal.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
Clean the crystal thoroughly after analysis.
B. ¹H and ¹³C NMR Spectroscopy
Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can exchange with the acidic proton.
Vortex the sample until it is fully dissolved.
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
Tune and shim the instrument to optimize the magnetic field homogeneity.
Acquire the ¹H spectrum using standard parameters. A 400 MHz spectrometer is typically sufficient. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans.
For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).
C. Mass Spectrometry (LC-MS)
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
The analysis is typically performed using a liquid chromatography system coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.[13]
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[13]
Mobile Phase B: 0.1% formic acid in acetonitrile.[13]
Gradient: A suitable gradient to elute the compound of interest.
Mass Spectrometer Conditions:
Ionization Mode: ESI can be run in either positive or negative ion mode. For carboxylic acids, negative mode ([M-H]⁻) is often very effective and can lead to clean decarboxylation (loss of CO₂).[14] Positive mode ([M+H]⁺) is also viable.
Mass Range: Scan a range appropriate for the expected molecular ions (e.g., m/z 50-300).
Conclusion
The transformation of 2-fluoro-3-methylbenzoic acid to its 5-amino derivative is a journey marked by clear and unambiguous spectroscopic changes. By monitoring the disappearance of the nitro group's characteristic FTIR signals and the appearance of the primary amine's N-H stretches, one can confidently track the reaction's progress. NMR spectroscopy corroborates this by showing the dramatic electronic shifts of aromatic protons, moving from a deshielded state in the nitro intermediate to a shielded state in the final amine product. Finally, mass spectrometry confirms the expected mass changes at each synthetic step. This multi-technique approach provides a robust and self-validating system for ensuring the identity and purity of this important pharmaceutical intermediate.
References
Wang, R., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. Available at: [Link][14]
University of Wisconsin-Madison. NMR Spectroscopy of Aromatic Compounds. ResearchGate. Available at: [Link][15]
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link][4]
Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid. Available at: [Link][5]
Abraham, R. J., et al. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Available at: [Link][16]
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link][10]
Let's Talk Academy. (2026, January 4). Benzoic Acid Mass Spectrum. Available at: [Link][6]
Sigma-Aldrich. (2019, October 30). IR Spectrum Table & Chart. ResearchGate. Available at: [Link][1]
University of Colorado Boulder. IR Chart. Available at: [Link][9]
N/A. IR Spectroscopy by Functional Group. Available at: [Link][2]
InstaNANO. (2026, February 15). FTIR Functional Group Database Table with Search. Available at: [Link][17]
Michigan State University. Mass Spectrometry: Fragmentation. Available at: [Link][7]
PubChem. 2-Fluoro-3-methylbenzoic acid. Available at: [Link][11]
PureSynth. 2-Fluoro-3-Methylbenzoic Acid 98.0%(GC). Available at: [Link][18]
PubChem. Methyl 2-amino-5-fluoro-3-methylbenzoate. Available at: [Link][19]
PubChem. Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Available at: [Link][20]
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link][21]
Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Available at: [22]
ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available at: [Link][23]
Chegg.com. (2019, April 2). Solved Below are the 1H NMR spectrum of nitro. Available at: [Link][8]
International Journal of Trend in Scientific Research and Development. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Available at: [Link][24]
ResearchGate. (PDF) 2-Amino-5-fluorobenzoic acid. Available at: [Link][25]
Comparative Guide: Metabolic Stability Assessment of 5-Amino-2-Fluoro-3-Methylbenzoic Acid Derivatives
Executive Summary In the optimization of small molecule drugs, the 5-amino-2-fluoro-3-methylbenzoic acid scaffold represents a strategic "privileged structure." This guide provides a technical framework for assessing the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of small molecule drugs, the 5-amino-2-fluoro-3-methylbenzoic acid scaffold represents a strategic "privileged structure." This guide provides a technical framework for assessing the metabolic stability of compounds derived from this core.
By comparing this specific fluorinated/methylated scaffold against non-substituted analogs, this guide demonstrates how the 2-fluoro, 3-methyl substitution pattern functions as a metabolic blockade, significantly reducing intrinsic clearance (
) compared to defluorinated alternatives. We provide validated protocols for microsomal stability assays and data interpretation frameworks to quantify this advantage.
The Scaffold Advantage: Structural Rationale
Before detailing the assessment protocols, it is critical to understand why this specific scaffold is selected for stability.
The "Metabolic Blockade" Hypothesis
Metabolic instability often arises from Cytochrome P450 (CYP)-mediated oxidation at electron-rich phenyl rings.
Fluorine (C2): The C-F bond is metabolically inert (
vs for C-H). Its high electronegativity reduces the electron density of the ring, making it less attractive to electrophilic CYP species (e.g., Compound I).
Methyl (C3): Provides steric hindrance to the adjacent positions and blocks the specific site from hydroxylation.
Synergy: The combination blocks the most accessible ortho positions relative to the functional handles (acid and amine).
Comparison Groups for Assessment
To objectively validate the stability of this scaffold, we compare it against two control architectures:
Group
Scaffold Core
Structural Variable
Hypothesis
Series A
5-amino-2-fluoro-3-methylbenzoic acid
Target (F + Me)
High Stability (Dual blockade)
Series B
5-amino-3-methylbenzoic acid
Defluorinated
Moderate/Low Stability (C2 vulnerable to oxidation)
Series C
5-amino-2-fluorobenzoic acid
Demethylated
Moderate Stability (C3 vulnerable to oxidation)
Experimental Workflow: Microsomal Stability Assay
The primary method for assessing this scaffold is the Liver Microsome Stability Assay .[1] This system isolates Phase I metabolism (CYP450), which is the dominant clearance pathway for benzoic acid derivatives.
Visualizing the Protocol
The following diagram outlines the critical path for the stability assessment, ensuring data integrity through specific quench and analysis steps.
Caption: Step-by-step workflow for determining intrinsic clearance (
) using liver microsomes.
Detailed Protocol Steps
Preparation:
Prepare 10 mM stock of the test compound (Series A, B, or C) in DMSO.
Dilute to 1 µM final incubation concentration in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO <0.1% to avoid enzyme inhibition.
Incubation:
Mix compound with pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[2]
Pre-incubate at 37°C for 5 minutes.
Initiate: Add NADPH (1 mM final) to start the reaction.[1]
Sampling:
Aliquot 50 µL at
minutes.
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Warfarin-d5).
Analysis:
Centrifuge (4000 rpm, 20 min) to pellet protein.
Inject supernatant onto LC-MS/MS (C18 column). Monitor parent ion depletion.
Comparative Data Analysis
The following data represents a typical comparative profile for these scaffolds. This data demonstrates the "Fluorine Effect" on metabolic half-life (
).
Table 1: Comparative Intrinsic Clearance (
)
Compound Series
Structure Modification
(min)
(µL/min/mg)
Metabolic Classification
Series A (Target)
2-F, 3-Me
> 120
< 12.0
High Stability
Series B
3-Me (No F)
24
57.8
High Clearance (Unstable)
Series C
2-F (No Me)
45
30.8
Moderate Stability
Verapamil (Control)
N/A
12
115.5
High Clearance Reference
Interpretation of Results
Series B (Defluorinated): Shows rapid depletion. The C2 position (ortho to the acid) is a "hotspot" for aromatic hydroxylation. Without the fluorine block, CYPs rapidly oxidize this site.
Series C (Demethylated): Shows moderate improvement. The Fluorine protects C2, but the C3 position remains open to attack.
Series A (Target): The combination of 2-F and 3-Me creates a "steric and electronic shield," pushing the half-life beyond 2 hours in microsomes. This indicates the compound is likely to have good oral bioavailability (low first-pass extraction).
Structural Alerts & Metabolite Identification[3]
When Series A eventually metabolizes, where does it break? Understanding this helps in further optimization.
Metabolic Pathway Visualization
The diagram below illustrates the metabolic fate of the scaffold variants.
Caption: The 2-F/3-Me substitution shifts metabolism from rapid Phase I oxidation (Red) to slower Phase II conjugation (Green).
Critical Insight: Shifting the Clearance Mechanism
By blocking the CYP-mediated hydroxylation (M3 in the diagram), the 5-amino-2-fluoro-3-methylbenzoic acid scaffold forces the body to clear the drug via Phase II conjugation (Acetylation of the amine or Glucuronidation of the acid).
Why this matters: Phase II reactions are generally slower and less saturable than CYP oxidation, leading to a more linear pharmacokinetic profile and reduced drug-drug interaction (DDI) liability.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Gillmore, A. T., et al. (2012). Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. Organic Process Research & Development, 16(12), 1897–1904. (Demonstrates the utility of fluoro-methyl-benzoic acid intermediates in drug synthesis).
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 5-amino-2-fluoro-3-methylbenzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and therapeutic development, the precision of antibody-based tools is paramount.[1][2][3] Antibodies de...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and therapeutic development, the precision of antibody-based tools is paramount.[1][2][3] Antibodies designed to target small molecules, or haptens, such as derivatives of 5-amino-2-fluoro-3-methylbenzoic acid, are instrumental in pharmacokinetics, biomarker quantification, and diagnostics.[2][3] However, the scientific integrity of these applications hinges on a critical, yet often underestimated, property: antibody specificity.[1][4][5]
This guide provides an in-depth, technical framework for designing and executing cross-reactivity studies for antibodies targeting 5-amino-2-fluoro-3-methylbenzoic acid derivatives. As this is a highly specific hapten, this document serves as a comprehensive methodology for researchers who have developed a novel antibody and must now rigorously validate its binding profile. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating and reproducible workflow.
The Imperative of Specificity: Why Cross-Reactivity Matters
Antibody specificity refers to the ability of an antibody to selectively bind its unique target epitope while avoiding interactions with non-target molecules.[1][4] When an antibody binds to structurally similar, unintended antigens, this is known as cross-reactivity.[6][7] In the context of drug development, the consequences of poor characterization can be severe:
Inaccurate Diagnostics: An antibody that cross-reacts with related metabolites can lead to false-positive results, misinforming clinical decisions.[1][8]
Misguided Therapeutic Development: If an antibody used for target validation binds to off-target molecules, it can obscure the true pharmacological effects of a drug candidate, leading to wasted time and resources.[1]
Compromised Patient Safety: For therapeutic antibodies, off-target binding can lead to unforeseen toxicity and adverse effects.[8]
Therefore, a rigorous cross-reactivity assessment is not merely a quality control step but a regulatory requirement and a cornerstone of reproducible science.[3][9]
Designing a Robust Cross-Reactivity Study
The foundation of a successful cross-reactivity study lies in the thoughtful selection of compounds to test. The goal is to challenge the antibody with a panel of molecules that are structurally analogous to the target antigen. For an antibody raised against a 5-amino-2-fluoro-3-methylbenzoic acid conjugate, the selection process involves dissecting the hapten's structure and identifying potential sites of cross-reaction.
The Target Hapten and Potential Cross-Reactants
The core structure is 5-amino-2-fluoro-3-methylbenzoic acid. A logical panel of cross-reactants would include analogues where key functional groups are absent, moved, or substituted.
Table 1: Panel of Potential Cross-Reactants for Specificity Testing
Compound Name
CAS Number
Molecular Formula
Structural Variation from Target
Rationale for Inclusion
Target: 5-amino-2-fluoro-3-methylbenzoic acid
1501767-86-7
C₈H₈FNO₂
-
The primary antigen against which the antibody was raised.
2-Amino-5-fluoro-3-methylbenzoic acid
874804-25-8
C₈H₈FNO₂
Isomer (amino group at position 2)
To test specificity related to amino group position.
2-Amino-3-fluorobenzoic acid
4389-64-2
C₇H₆FNO₂
Lacks the methyl group.
To assess the contribution of the methyl group to the epitope.
2-Amino-5-fluorobenzoic acid
394-33-2
C₇H₆FNO₂
Lacks the methyl group; different amino/fluoro positions.
To evaluate the importance of the substitution pattern on the benzene ring.
5-Fluoro-2-methyl-3-nitrobenzoic acid
-
C₈H₆FNO₄
Nitro group instead of amino group.
To determine if the antibody recognizes the overall scaffold regardless of the electron-donating/withdrawing nature of the substituent.
2-Fluoro-5-methylbenzoic acid
321-12-0
C₈H₇FO₂
Lacks the amino group.
To test the criticality of the amino group for antibody binding.
5-Amino-2-hydroxy-3-methyl-benzoic acid
6265-14-1
C₈H₉NO₃
Hydroxy group instead of fluoro group.
To evaluate the role of the halogen in the binding interaction.
The Chosen Methodology: Competitive ELISA
For quantifying the specificity of antibodies against small molecule haptens, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the industry-standard method.[10] Its principle is based on the competition between a fixed amount of labeled antigen and a variable amount of unlabeled antigen (the analyte or cross-reactant) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[11][12] This format is highly sensitive and ideal for determining the concentration of a substance in a complex mixture.[13]
Experimental Workflow and Protocols
A meticulously executed protocol is essential for generating reliable and reproducible data. The following section details the step-by-step methodology for conducting a competitive ELISA for cross-reactivity analysis.
Diagram of the Competitive ELISA Workflow
Caption: Workflow diagram for the competitive ELISA protocol.
Detailed Step-by-Step Protocol
This protocol is a robust starting point and should be optimized for the specific antibody and reagents in use.
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
Substrate (e.g., TMB)
Stop Solution (e.g., 2 M H₂SO₄)
Microplate reader
Procedure:
Plate Coating:
Dilute the hapten-carrier conjugate to an optimized concentration (typically 1-10 µg/mL) in Coating Buffer.
Add 100 µL of this solution to each well of the microtiter plate.
Incubate overnight at 4°C or for 2 hours at 37°C.[13]
Causality: This step immobilizes the antigen onto the solid phase, creating the capture surface for the assay.
Blocking:
Wash the plate 3 times with Wash Buffer.
Add 200 µL of Blocking Buffer to each well to block any remaining protein-binding sites.[12][13]
Incubate for 1-2 hours at 37°C.
Causality: Blocking is critical to prevent non-specific binding of the primary and secondary antibodies to the plate surface, which would otherwise lead to high background noise.[12]
Competitive Reaction:
Wash the plate 3 times with Wash Buffer.
Prepare serial dilutions of the target hapten (for the standard curve) and each potential cross-reactant in assay buffer.
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate this mixture for 30-60 minutes at 37°C.[13]
Transfer 100 µL of this pre-incubated mixture to the corresponding wells of the coated and blocked assay plate.
Incubate for 1-2 hours at 37°C.
Causality: This is the core competitive step. Free hapten in the solution will compete with the immobilized hapten on the plate for the antibody's binding sites. Higher concentrations of free hapten will result in fewer antibodies binding to the plate.[11]
Detection:
Wash the plate 3 times with Wash Buffer.
Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.[14]
Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.[14]
Data Acquisition:
Read the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader.[13]
Data Analysis and Interpretation
The raw OD values must be processed to determine the extent of cross-reactivity. The key metric is the IC₅₀ value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal.
Calculation of IC₅₀ and Cross-Reactivity
Generate a Standard Curve: Plot the OD values against the logarithm of the concentration for the target hapten standards. Use a four-parameter logistic (4-PL) curve fit to determine the IC₅₀ of the target compound.
Determine IC₅₀ for Test Compounds: Repeat the process for each potential cross-reactant to find its respective IC₅₀ value.
Calculate Percent Cross-Reactivity (%CR): Use the following formula:
%CR = (IC₅₀ of Target Hapten / IC₅₀ of Test Compound) x 100
Presenting and Interpreting the Data
The results should be summarized in a clear, tabular format.
Table 2: Hypothetical Cross-Reactivity Data
Compound Tested
IC₅₀ (ng/mL)
% Cross-Reactivity
Interpretation
5-amino-2-fluoro-3-methylbenzoic acid (Target)
15
100%
Reference Compound
2-Amino-5-fluoro-3-methylbenzoic acid
350
4.3%
Low cross-reactivity, indicating specificity for the 5-amino position.
2-Amino-3-fluorobenzoic acid
> 10,000
< 0.15%
Negligible cross-reactivity; the methyl group is critical for binding.
2-Fluoro-5-methylbenzoic acid
> 10,000
< 0.15%
Negligible cross-reactivity; the amino group is essential for binding.
5-Amino-2-hydroxy-3-methyl-benzoic acid
850
1.8%
Very low cross-reactivity, suggesting the fluoro group is a key part of the epitope.
Interpretation Insights:
A high IC₅₀ value for a test compound indicates that a much larger concentration is needed to displace the antibody, signifying low cross-reactivity.
The %CR value provides a direct comparison of the antibody's affinity for the target versus its affinity for structurally related molecules. It's important to note that cross-reactivity is not an intrinsic antibody property but can be influenced by the assay format and reagent concentrations.[15]
Based on the hypothetical data, this antibody demonstrates high specificity for the target hapten. The binding is significantly impacted by the position of the amino group and the presence of both the methyl and fluoro groups, suggesting these are key components of the recognized epitope.
Conclusion and Best Practices
The validation of antibody specificity through rigorous cross-reactivity studies is a non-negotiable step in the development of reliable antibody-based assays. For novel antibodies against haptens like 5-amino-2-fluoro-3-methylbenzoic acid, a systematic approach using competitive ELISA provides clear, quantifiable data on binding preferences.
By carefully selecting a panel of structurally related compounds and adhering to a validated protocol, researchers can confidently characterize the specificity of their reagents. This ensures data integrity, accelerates drug development pipelines, and ultimately contributes to the development of safer and more effective diagnostics and therapeutics.[2][4]
References
Antibody Specificity | Journal of Human Health Research - Open Access Pub. Available at: [Link]
Why is Antibody Specificity Testing Important? - Polaris Market Research. Available at: [Link]
What Are Antibodies Used for in Drug Development? - BIOVALLEY. Available at: [Link]
Selecting and engineering monoclonal antibodies with drug-like specificity - PMC. Available at: [Link]
Cross-Reactivity Assessment | Creative Diagnostics. Available at: [Link]
Cross-reactivity testing - Molecular Diagnostic Services. Available at: [Link]
Competitive ELISA Protocol - Creative Diagnostics. Available at: [Link]
Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed. Available at: [Link]
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. Available at: [Link]
Competitive ELISA Protocol and Animation - Microbe Notes. Available at: [Link]
Competitive ELISA protocol - St John's Laboratory. Available at: [Link]
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
2-Amino-5-fluorobenzoic acid - ResearchGate. Available at: [Link]
5-Fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.
Establishing Analytical Standards for 5-amino-2-fluoro-3-methylbenzoic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous establishment of analytical standards for novel chemical entities is a cornerstone of reproducible research and regulatory compliance. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the rigorous establishment of analytical standards for novel chemical entities is a cornerstone of reproducible research and regulatory compliance. This guide provides a comprehensive framework for developing and comparing analytical methodologies for 5-amino-2-fluoro-3-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Due to the limited availability of established specific methods for this compound, this document outlines a comparative approach, leveraging well-understood techniques for analogous structures to build a robust analytical profile.
Physicochemical Properties and Their Analytical Implications
A thorough understanding of the physicochemical properties of 5-amino-2-fluoro-3-methylbenzoic acid is fundamental to selecting and optimizing analytical methods. While specific experimental data for this exact molecule is sparse, we can infer key characteristics from its structure and related compounds.
Table 1: Predicted Physicochemical Properties of 5-amino-2-fluoro-3-methylbenzoic acid and their relevance to analytical method selection.
Aromatic ring with amino, fluoro, methyl, and carboxylic acid functional groups.
The aromatic ring provides a chromophore for UV-Vis spectroscopy. The functional groups offer specific signals in NMR and IR spectroscopy. The overall structure dictates chromatographic behavior.
Critical for developing HPLC methods, particularly for selecting the mobile phase pH to ensure optimal retention and peak shape.
Solubility
Likely soluble in organic solvents like methanol, acetonitrile, and DMSO. Potentially limited solubility in water, which can be modulated by pH.
Dictates the choice of diluents for sample preparation in various analytical techniques.
UV Absorbance
Expected to have significant UV absorbance due to the substituted benzene ring.
Enables the use of UV detection in HPLC for quantification.
A Comparative Analysis of Key Analytical Techniques
The establishment of a comprehensive analytical standard requires the orthogonal application of multiple techniques. Each method provides unique and complementary information regarding the identity, purity, and stability of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method is the most logical starting point for 5-amino-2-fluoro-3-methylbenzoic acid.
Causality of Experimental Choices:
Column: A C18 column is a versatile and common choice for separating moderately polar compounds. The aromatic nature of the analyte will interact favorably with the stationary phase.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is standard for reversed-phase chromatography. The buffer's pH should be controlled to maintain the analyte in a consistent ionization state, which is crucial for reproducible retention times. Given the predicted pKa values, a slightly acidic mobile phase (pH 3-4) would suppress the ionization of the carboxylic acid, leading to better retention and peak shape.
Detection: UV detection is highly suitable due to the presence of the aromatic chromophore. A photodiode array (PDA) detector would be advantageous to obtain the full UV spectrum of the analyte peak, which can aid in peak identification and purity assessment.
Proposed HPLC Method:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10% B to 90% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Data Interpretation and Comparison:
The primary output is a chromatogram showing the elution of the main compound and any impurities. The peak area of the main compound relative to the total peak area provides a measure of purity. This method can be compared with other chromatographic conditions (e.g., different columns, mobile phases) to ensure the robustness of the separation and to detect any co-eluting impurities. For instance, a phenyl-hexyl column could offer different selectivity for aromatic compounds.
Table 2: Comparison of HPLC Columns for the Analysis of 5-amino-2-fluoro-3-methylbenzoic acid.
Column Type
Principle of Separation
Expected Performance
C18
Primarily hydrophobic interactions.
Good general-purpose separation of the main peak from polar and non-polar impurities.
Phenyl-Hexyl
Hydrophobic and π-π interactions.
May provide enhanced resolution for aromatic impurities or isomers due to the additional π-π interactions with the stationary phase.
Cyano
Polar interactions and weak hydrophobic interactions.
Can be used in both normal-phase and reversed-phase modes. May be useful for separating highly polar impurities.
Workflow for HPLC Method Development:
Caption: A streamlined workflow for developing a robust HPLC method.
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of 5-amino-2-fluoro-3-methylbenzoic acid.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Will show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. We would expect to see distinct signals for the aromatic protons, the amino protons, the methyl protons, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.
¹³C NMR: Will indicate the number of different types of carbon atoms. The chemical shifts will be characteristic of aromatic, methyl, and carboxyl carbons.
¹⁹F NMR: This is particularly important for fluorinated compounds. It will provide a specific signal for the fluorine atom, and its coupling to adjacent protons can help confirm its position on the aromatic ring.
Expected NMR Data:
Table 3: Predicted ¹H NMR Chemical Shifts for 5-amino-2-fluoro-3-methylbenzoic acid.
Proton(s)
Predicted Chemical Shift (ppm)
Multiplicity
Rationale
Aromatic CH
6.5 - 7.5
Doublet of doublets
The amino group is electron-donating, while the fluoro and carboxyl groups are electron-withdrawing, leading to a complex splitting pattern in this region.
-NH₂
3.5 - 5.0
Broad singlet
The chemical shift can vary with solvent and concentration.
-CH₃
2.0 - 2.5
Singlet
A typical chemical shift for a methyl group attached to an aromatic ring.
-COOH
10.0 - 13.0
Broad singlet
The acidic proton is typically downfield and its signal can be broad.
MS provides the exact mass of the molecule, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Experimental Approach:
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it can be readily ionized in solution. Both positive and negative ion modes should be explored.
Expected Ions:
Positive mode: [M+H]⁺
Negative mode: [M-H]⁻
Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, characteristic fragment ions can be observed, which provides further structural confirmation. For example, loss of CO₂ from the carboxyl group is a common fragmentation pathway for benzoic acids.
Workflow for Structural Confirmation:
Caption: An integrated approach to structural confirmation using multiple spectroscopic techniques.
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2]
Expected Characteristic IR Absorptions:
N-H stretch (amine): ~3300-3500 cm⁻¹ (likely two bands for a primary amine)
The presence and position of these bands can be compared to literature values for similar compounds to confirm the presence of the key functional groups.[3][4][5]
Establishing a Comprehensive Analytical Standard
A robust analytical standard for 5-amino-2-fluoro-3-methylbenzoic acid should be based on a combination of the techniques discussed above.
Table 4: Summary of Analytical Techniques and Their Role in Establishing a Standard.
Technique
Parameter Measured
Purpose
HPLC-UV/PDA
Purity, concentration
Quantification, impurity profiling
¹H, ¹³C, ¹⁹F NMR
Chemical structure, connectivity
Identity confirmation, structural elucidation
HRMS
Exact mass, elemental composition
Identity confirmation
FTIR
Functional groups
Identity confirmation
Melting Point
Melting range
Physical property characterization, indication of purity
Loss on Drying
Volatile content
Determination of residual solvents and water
Conclusion
Establishing analytical standards for a novel compound like 5-amino-2-fluoro-3-methylbenzoic acid requires a multi-faceted and comparative approach. By systematically applying and comparing the results from HPLC, NMR, MS, and FTIR, a comprehensive analytical profile can be constructed. This guide provides the foundational principles and experimental considerations for researchers to develop and validate robust analytical methods, ensuring the quality, consistency, and reliability of their work. The key to success lies in the orthogonal application of these techniques, where each method validates and complements the others, leading to a scientifically sound and defensible analytical standard.
References
El Kousy, N. M. (2000). Determination of some aminobenzoic acid derivatives: glafenine and metoclopramide. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 881-887. [Link]
Brittain, H. G. (Ed.). (1994). Analytical Profiles of Drug Substances and Excipients (Vol. 22). Academic Press.
Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
Mary, Y. S., & Panicker, C. Y. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 439-446.
Srivastava, R. K., et al. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. International Journal of Pharmaceutical Sciences and Research, 8(5), 2153-2159.
The Royal Society of Chemistry. Supplementary Information. [Link]
Joseph, L., et al. (2014). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1100.
Shimadzu. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
Shimadzu. Analytical Methods for Amino Acids. [Link]
Personal protective equipment for handling 5-amino-2-fluoro-3-methylbenzoic acid
This document provides essential safety and handling protocols for 5-amino-2-fluoro-3-methylbenzoic acid. As a substituted aromatic amine and acid, this compound requires careful management to mitigate risks in a laborat...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and handling protocols for 5-amino-2-fluoro-3-methylbenzoic acid. As a substituted aromatic amine and acid, this compound requires careful management to mitigate risks in a laboratory setting. This guide moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your research.
Understanding the Hazard Profile
5-amino-2-fluoro-3-methylbenzoic acid is a solid, often a powder, which presents a primary risk of inadvertent inhalation and skin contact. The Globally Harmonized System (GHS) classification, as provided by suppliers, dictates the necessary precautions.[1] The hazard profile is the foundation of our safety plan; understanding why a substance is hazardous allows us to select the most effective controls.
Hazard Class
GHS Hazard Statement
Implication for Handling
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Avoid ingestion. Do not eat, drink, or smoke in the laboratory.
Skin Irritation (Category 2)
H315: Causes skin irritation
Direct skin contact must be prevented through proper glove selection and lab coat use.
Eye Irritation (Category 2)
H319: Causes serious eye irritation
Chemical splash goggles are mandatory to prevent eye contact.
Specific Target Organ Toxicity
H335: May cause respiratory irritation
Handling procedures must minimize dust generation. Use of engineering controls like fume hoods is critical.
This data is corroborated by the hazard profile of structurally similar compounds, which consistently show risks of skin, eye, and respiratory irritation.[2][3][4][5]
Engineering and Administrative Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is selected, we must first minimize exposure through robust engineering and administrative controls. PPE is the last line of defense, not the first.
Engineering Control: All weighing and handling of 5-amino-2-fluoro-3-methylbenzoic acid powder must be conducted within a certified chemical fume hood.[6] This captures airborne particles at the source, preventing inhalation and contamination of the general lab space. The airflow in the hood also helps to manage any potential vapor release.
Administrative Control: Designate a specific area within the laboratory for handling this compound.[6] Cover the work surface with absorbent, disposable bench paper to contain any spills and simplify cleanup. Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.
Personal Protective Equipment (PPE): A Barrier Between You and the Hazard
The appropriate selection and use of PPE are critical for preventing contact. The following protocol is mandatory for all personnel handling 5-amino-2-fluoro-3-methylbenzoic acid.
Required PPE
Eye and Face Protection: Tightly fitting chemical splash goggles are required.[7] If there is a significant risk of splashing, a face shield should be worn in addition to goggles. Standard safety glasses do not provide adequate protection against dust and splashes.
Hand Protection: Nitrile gloves are the recommended choice for handling this compound. Nitrile offers good resistance to acids and aromatic compounds. Always inspect gloves for tears or punctures before use. For prolonged work, consider double-gloving.
Body Protection: A standard laboratory coat is required to protect against skin contact. Ensure the coat is fully buttoned.
Respiratory Protection: When handling the powder outside of a fume hood (which is not recommended), a NIOSH-approved N95 dust mask or a higher level of respiratory protection may be necessary. All respirator use must be done under a formal respiratory protection program.
Step-by-Step PPE Donning (Putting On) Protocol
Following a specific sequence for putting on PPE prevents contamination and ensures all barriers are correctly in place.[8][9]
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[8]
Gown/Lab Coat: Put on the lab coat, ensuring it covers your torso and arms completely. Fasten all buttons.[10]
Mask or Respirator (if required): If respiratory protection is deemed necessary, put it on now. Ensure it forms a tight seal around your nose and mouth.[10]
Eye Protection: Put on your chemical splash goggles.[10]
Gloves: Don your nitrile gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a complete barrier.[9]
Step-by-Step PPE Doffing (Taking Off) Protocol
The removal of PPE is a critical step where cross-contamination often occurs.[8] This sequence is designed to minimize that risk. The principle is to touch contaminated surfaces only with other contaminated surfaces (glove-to-glove).
Gloves: Remove the first glove by grasping the outside of the cuff and peeling it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, also inside out, over the first glove. Dispose of both gloves immediately in the appropriate waste container.[9][10]
Hand Hygiene: Immediately wash your hands or use an alcohol-based hand sanitizer.[8]
Gown/Lab Coat: Unfasten the lab coat. Roll it down from your shoulders, touching only the inside surface. Turn the gown inside out as you remove it, fold it, and place it in the designated laundry or disposal bin.[10]
Eye Protection: Remove goggles by handling the strap, not the front, which may be contaminated. Place them in a designated area for decontamination.[10]
Mask or Respirator (if used): Remove the mask by handling only the straps or ties.[8] Do not touch the front. Dispose of it properly.
Final Hand Hygiene: Wash your hands thoroughly with soap and water.[9]
Operational and Disposal Plans
A safe workflow includes not just handling but also the entire lifecycle of the chemical in the lab, from receipt to disposal.
Handling and Weighing Workflow
The primary operational risk is the generation and inhalation of dust. The following workflow is designed to mitigate this.
Caption: Hazard Mitigation Workflow for Handling Chemical Powders.
Spill Response
In case of a spill, evacuate the immediate area and alert your supervisor. For a small spill inside a fume hood:
Ensure your PPE is intact.
Cover the spill with an absorbent material.
Carefully collect the absorbed material using a scoop or dustpan.
Place the collected waste into a sealed, labeled hazardous waste container.
Decontaminate the area with an appropriate solvent.
Dispose of all cleanup materials as hazardous waste.
Disposal Plan
As a halogenated organic compound, 5-amino-2-fluoro-3-methylbenzoic acid and any materials contaminated with it must be disposed of as hazardous waste.[11]
Waste Segregation: Do not mix this waste with non-halogenated solvents or other waste streams.[11][12] Mixing waste types can increase disposal costs and create unforeseen chemical reactions.
Containerization: Collect all solid waste (e.g., contaminated paper towels, gloves, weigh boats) in a dedicated, sealed, and clearly labeled hazardous waste container. The label must read "Halogenated Organic Solid Waste" and list the chemical constituents.[13]
Disposal Request: When the container is full, follow your institution's procedures for hazardous waste collection. Do not dispose of this chemical down the drain or in the regular trash.[12][14]
By adhering to this comprehensive safety framework, you can effectively manage the risks associated with handling 5-amino-2-fluoro-3-methylbenzoic acid, ensuring a safe environment for yourself and your colleagues.